2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(3,4-dimethylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-7-3-4-9(5-8(7)2)10(12)6-11/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCYMNSEASALNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395263 | |
| Record name | 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2633-50-3 | |
| Record name | 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-(3,4-dimethylphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone from its precursor, 3,4-dimethylacetophenone. This document details the chemical transformation, experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry and organic synthesis.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. Its structure, featuring a reactive bromine atom at the alpha position to a carbonyl group, makes it a versatile building block for the introduction of various functionalities. The synthesis from the readily available 3,4-dimethylacetophenone is a key step in many synthetic routes. This guide will focus on the common and effective method of α-bromination.
Chemical Reaction and Mechanism
The synthesis of this compound from 3,4-dimethylacetophenone is achieved through an α-bromination reaction. This reaction typically proceeds via an acid-catalyzed enolization of the ketone, followed by an electrophilic attack of bromine.
Reaction Scheme:
Caption: Synthesis of this compound.
The mechanism involves the protonation of the carbonyl oxygen, which increases the acidity of the α-hydrogens. A subsequent deprotonation leads to the formation of an enol intermediate, which then reacts with the electrophilic bromine source to yield the α-brominated product and a proton.
Quantitative Data
The following tables summarize the key physical and chemical properties of the starting material and the final product.
Table 1: Properties of 3,4-Dimethylacetophenone
| Property | Value |
| Molecular Formula | C₁₀H₁₂O |
| Molecular Weight | 148.20 g/mol |
| Appearance | Liquid |
| Boiling Point | 243 °C |
| Density | 1.001 g/mL at 25 °C |
| CAS Number | 3637-01-2 |
Table 2: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₁BrO |
| Molecular Weight | 227.10 g/mol |
| Appearance | Light yellow to yellow solid |
| Melting Point | 65 °C |
| Boiling Point | 292.6±25.0 °C (Predicted) |
| CAS Number | 2633-50-3 |
Experimental Protocols
Method A: Bromination using Bromine in Acetic Acid
This is a classic and effective method for the α-bromination of ketones.
Workflow Diagram:
Caption: Experimental workflow for bromination using bromine.
Detailed Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap (to neutralize HBr fumes), dissolve 3,4-dimethylacetophenone (1.0 eq.) in glacial acetic acid.
-
Addition of Bromine: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of bromine (1.0-1.1 eq.) in glacial acetic acid dropwise from the dropping funnel over a period of 30-60 minutes with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture into a beaker containing a large volume of ice-water with stirring. The crude product may precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral. If the product is an oil, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexanes to afford this compound.
Method B: Bromination using N-Bromosuccinimide (NBS)
NBS is a milder and more selective brominating agent, often used with a radical initiator or an acid catalyst.
Workflow Diagram:
Caption: Experimental workflow for bromination using NBS.
Detailed Methodology:
-
Reaction Setup: To a solution of 3,4-dimethylacetophenone (1.0 eq.) in a suitable solvent such as carbon tetrachloride or acetonitrile in a round-bottom flask, add N-bromosuccinimide (1.0-1.1 eq.).
-
Initiation: Add a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) or an acid catalyst like p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Isolation: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Safety Considerations
-
Bromine is highly corrosive, toxic, and volatile. Handle it with extreme care in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
N-Bromosuccinimide is an irritant. Avoid inhalation and contact with skin and eyes.
-
Glacial acetic acid is corrosive. Handle with care.
-
The reaction with bromine generates hydrogen bromide (HBr) gas, which is corrosive and toxic. Ensure proper trapping of the evolved gas.
-
Always perform a thorough risk assessment before carrying out any chemical synthesis.
This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult relevant literature and adapt the provided protocols to their specific laboratory conditions and scale of operation.
Technical Guide: Physical Properties of 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the known physical and chemical properties of 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone (CAS No. 2633-50-3). The information is compiled to support research, synthesis, and development activities involving this compound.
Chemical Identity and Structure
-
IUPAC Name: 2-Bromo-1-(3,4-dimethylphenyl)ethanone
-
Synonyms: 3,4-Dimethylphenacyl bromide, 2-Bromo-3',4'-dimethylacetophenone
-
CAS Number: 2633-50-3
-
Chemical Formula: C₁₀H₁₁BrO[1]
-
Molecular Weight: 227.10 g/mol [1]
-
Structure:
Quantitative Physical Properties
The key physical properties of this compound are summarized in the table below for quick reference and comparison.
| Property | Value | Units | Notes |
| Melting Point | 65 | °C | [2] |
| Boiling Point | 292.6 | °C | at 760 mmHg (Predicted)[2][3] |
| Density | 1.362 | g/cm³ | (Predicted)[2][3] |
| Flash Point | 72.4 | °C | [3] |
| Appearance | Light yellow to yellow solid | - | [2][4] |
| Solubility | Soluble in Dichloromethane, Ether, Methanol | - | Based on similar compounds[5] |
Experimental Protocols for Property Determination
The following sections detail standard laboratory protocols for determining the primary physical properties of organic compounds like this compound.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity for a solid compound. A sharp melting range (typically 0.5-1°C) is characteristic of a pure substance.
Methodology:
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.
-
Heating: The thermometer and capillary assembly are placed in a heating bath (e.g., an oil bath or a calibrated melting point apparatus).
-
Observation: The bath is heated slowly and steadily (approximately 1-2°C per minute) as the expected melting point is approached.
-
Data Recording: Two temperatures are recorded:
-
T₁: The temperature at which the first drop of liquid appears.
-
T₂: The temperature at which the entire solid sample has turned into a clear liquid.
-
-
Result: The melting point is reported as the range T₁ - T₂.
Boiling Point Determination (Siwoloboff Method)
This micro-method is suitable for determining the boiling point of small quantities of a liquid. Since the target compound is a solid at room temperature, it would first need to be melted.
Methodology:
-
Sample Preparation: A small amount of the substance (a few milliliters of the molten compound) is placed into a fusion tube or a small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is placed into the fusion tube with its open end submerged in the liquid.
-
Apparatus Setup: The fusion tube is attached to a thermometer and heated in a suitable bath (e.g., Thiele tube with high-boiling mineral oil).
-
Heating and Observation: The apparatus is heated gently. As the liquid's temperature rises, air trapped in the capillary tube will escape, forming a stream of bubbles. Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tip.
-
Cooling and Data Recording: The heat source is removed, and the bath is allowed to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded. This temperature is the boiling point of the liquid, where its vapor pressure equals the atmospheric pressure.
Solubility Determination
Qualitative solubility tests provide valuable information about the polarity and functional groups present in a compound.
Methodology:
-
Sample Preparation: A small, standardized amount of the solute (e.g., 10-20 mg) is placed into a small test tube.
-
Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added to the test tube.
-
Mixing: The mixture is agitated vigorously for 1-2 minutes at room temperature.
-
Observation: The sample is observed to determine if it has completely dissolved. If not, the mixture can be gently warmed to assess temperature effects on solubility.
-
Classification: The compound's solubility is classified as "soluble," "sparingly soluble," or "insoluble" in the tested solvent. This process is repeated for a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).
Visualized Experimental Workflows
The logical steps for determining the physical properties described above are visualized in the following diagrams.
Caption: Workflow for Melting Point Determination.
Caption: Workflow for Boiling Point Determination.
Caption: Workflow for Qualitative Solubility Testing.
References
1H NMR and 13C NMR spectral data for 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound. Due to the limited availability of experimentally derived public data, the spectral information presented herein is based on established NMR principles and comparative analysis with structurally similar compounds. This document also outlines a standard experimental protocol for the acquisition of such data and includes a visual representation of the molecular structure with atom labeling for clear correlation with the predicted NMR signals.
Predicted NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the protons and carbons of this compound. These predictions are based on the analysis of substituent effects on the chemical shifts of analogous aromatic ketones and bromoethanones.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the methylene protons adjacent to the bromine atom, and the two methyl groups on the phenyl ring.
| Proton (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| H-α | ~ 4.4 - 4.7 | Singlet (s) | 2H | The methylene protons are adjacent to both a carbonyl group and a bromine atom, leading to a significant downfield shift. |
| H-2 | ~ 7.7 - 7.8 | Singlet (s) | 1H | This aromatic proton is ortho to the acetyl group and is expected to be a singlet due to the substitution pattern. |
| H-5 | ~ 7.6 - 7.7 | Doublet (d) | 1H | This aromatic proton is ortho to a methyl group and meta to the acetyl group. |
| H-6 | ~ 7.2 - 7.3 | Doublet (d) | 1H | This aromatic proton is meta to the acetyl group and adjacent to two methyl groups. |
| 3-CH₃ | ~ 2.3 - 2.4 | Singlet (s) | 3H | Methyl group attached to the aromatic ring. |
| 4-CH₃ | ~ 2.3 - 2.4 | Singlet (s) | 3H | Methyl group attached to the aromatic ring. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the two methyl carbons.
| Carbon (Label) | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O | ~ 190 - 192 | The carbonyl carbon is significantly deshielded and appears far downfield. |
| C-1 | ~ 132 - 134 | Aromatic quaternary carbon attached to the acetyl group. |
| C-2 | ~ 129 - 131 | Aromatic CH carbon. |
| C-3 | ~ 137 - 139 | Aromatic quaternary carbon attached to a methyl group. |
| C-4 | ~ 143 - 145 | Aromatic quaternary carbon attached to a methyl group. |
| C-5 | ~ 129 - 131 | Aromatic CH carbon. |
| C-6 | ~ 128 - 130 | Aromatic CH carbon. |
| C-α | ~ 30 - 33 | The methylene carbon is attached to the electronegative bromine atom. |
| 3-CH₃ | ~ 19 - 21 | Methyl carbon attached to the aromatic ring. |
| 4-CH₃ | ~ 19 - 21 | Methyl carbon attached to the aromatic ring. |
Experimental Protocol for NMR Spectroscopy
The following is a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound.
Sample Preparation
-
Sample Weighing : Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1]
-
Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[1]
-
Dissolution : Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1]
-
Filtration and Transfer : To remove any particulate matter that could affect the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0 ppm. Modern spectrometers often use the residual solvent peak as a secondary reference.
NMR Instrument Parameters
The following are typical parameters for a modern NMR spectrometer (e.g., 400 or 500 MHz).
For ¹H NMR:
-
Pulse Program : A standard single-pulse experiment.
-
Number of Scans : 8 to 16 scans are usually sufficient for a sample of this concentration.
-
Relaxation Delay : 1-2 seconds.
-
Acquisition Time : 2-4 seconds.
-
Spectral Width : A range of -2 to 12 ppm is typically adequate.
For ¹³C NMR:
-
Pulse Program : A proton-decoupled single-pulse experiment.
-
Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required.
-
Relaxation Delay : 2-5 seconds.
-
Acquisition Time : 1-2 seconds.
-
Spectral Width : A range of 0 to 220 ppm is standard for most organic molecules.[2]
Data Processing
-
Fourier Transformation : The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.
-
Phasing : The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction : The baseline of the spectrum is corrected to be flat.
-
Referencing : The chemical shifts are referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integration : For ¹H NMR, the area under each peak is integrated to determine the relative number of protons.
Visualization of Molecular Structure and NMR Assignments
The following diagram illustrates the chemical structure of this compound with labels for the protons and carbons corresponding to the predicted NMR data.
Caption: Molecular structure of this compound.
References
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone
For Immediate Release
This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone, a compound of interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who utilize mass spectrometry for molecular characterization.
Predicted Mass Spectrometry Fragmentation Pattern
While a publicly available mass spectrum for this compound is not readily accessible, its fragmentation pattern under electron ionization (EI) can be reliably predicted based on the well-established fragmentation of aromatic ketones, such as acetophenone and its derivatives.[1][2] The presence of a bromine atom will introduce a characteristic isotopic pattern for bromine-containing fragments.
The fragmentation of this compound is expected to be dominated by several key pathways:
-
Alpha-Cleavage: The most prominent fragmentation pathway for ketones is the cleavage of the bond adjacent to the carbonyl group.[3][4] In this molecule, this would involve the cleavage of the C-C bond between the carbonyl group and the brominated methyl group, leading to the formation of a stable 3,4-dimethylbenzoyl cation.
-
Loss of the Bromo-methyl Radical: Following alpha-cleavage, a bromo-methyl radical (•CH₂Br) is lost.
-
Decarbonylation: The resulting 3,4-dimethylbenzoyl cation can further fragment through the loss of a neutral carbon monoxide (CO) molecule to form a 3,4-dimethylphenyl cation.
-
Isotopic Peaks: Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), all bromine-containing fragments will appear as a pair of peaks (M+ and M+2) with nearly equal intensity, separated by two mass units. This provides a clear diagnostic marker for the presence of bromine in the molecule.
Predicted Major Fragment Ions
Below is a table summarizing the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures.
| m/z (for ⁷⁹Br / ⁸¹Br) | Proposed Fragment Ion | Formula | Fragmentation Pathway |
| 226 / 228 | Molecular Ion [M]⁺• | [C₁₀H₁₁BrO]⁺• | - |
| 133 | 3,4-Dimethylbenzoyl cation | [C₉H₉O]⁺ | α-cleavage, loss of •CH₂Br |
| 105 | 3,4-Dimethylphenyl cation | [C₈H₉]⁺ | Loss of CO from m/z 133 |
| 91 | Tropylium cation | [C₇H₇]⁺ | Rearrangement and loss of CH₂ from m/z 105 |
| 77 | Phenyl cation | [C₆H₅]⁺ | Loss of C₂H₂ from m/z 105 |
Experimental Protocols for Mass Spectrometry Analysis
The following section outlines a general experimental protocol for the analysis of this compound using electron ionization mass spectrometry (EI-MS).
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality mass spectra.
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities. Purification can be achieved by techniques such as recrystallization or chromatography.
-
Solvent Selection: For solid samples, dissolve the compound in a volatile organic solvent like methanol, acetonitrile, or dichloromethane to a concentration of approximately 1 mg/mL.[5][6]
-
Dilution: Further dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.[6]
-
Filtration: If any particulate matter is present, filter the final solution through a 0.2 µm syringe filter to prevent clogging of the instrument's sample introduction system.[5]
Instrumentation and Data Acquisition
A standard benchtop gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a standalone mass spectrometer can be used.
-
Electron Energy: 70 eV is the standard electron energy for EI, which provides reproducible fragmentation patterns and allows for comparison with spectral libraries.[8][9]
-
Ion Source Temperature: Typically maintained around 200-250 °C to ensure sample volatilization.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
Scan Range: A mass range of m/z 40-300 should be sufficient to cover the molecular ion and all expected fragments.
-
Data Analysis: The acquired mass spectrum should be analyzed for the molecular ion peak, the isotopic pattern of bromine, and the characteristic fragment ions. Comparison with spectral databases of similar compounds can aid in structural confirmation.
Visualization of the Fragmentation Pathway
The following diagram, generated using the DOT language, illustrates the predicted fragmentation pathway of this compound.
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. app.studyraid.com [app.studyraid.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. asdlib.org [asdlib.org]
- 5. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. rroij.com [rroij.com]
- 8. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone, a substituted α-bromoacetophenone, is a key intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other specialty chemicals. Its utility in reactions is profoundly influenced by its solubility in various organic solvents, which governs reaction kinetics, purification methods such as crystallization, and formulation strategies. Understanding the solubility profile of this compound is therefore a critical prerequisite for its effective application in research and development.
Physicochemical Properties
A foundational understanding of the compound's physical and chemical properties is essential for predicting its solubility behavior based on the principle of "like dissolves like."[1] The non-polar aromatic ring and dimethyl groups, combined with the polar carbonyl and bromo functionalities, result in a molecule of intermediate polarity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-Bromo-1-(3,4-dimethylphenyl)ethanone | [2] |
| Synonyms | 3',4'-Dimethyl-α-bromoacetophenone | [3] |
| CAS Number | 2633-50-3 | [2] |
| Molecular Formula | C₁₀H₁₁BrO | [2] |
| Molecular Weight | 227.10 g/mol | [2] |
| Appearance | Solid (predicted, based on similar compounds) | [4][5] |
Based on its structure, the compound is expected to be insoluble in water but show increasing solubility in organic solvents of increasing polarity, from non-polar solvents like hexane to more polar solvents like alcohols and acetone.[4][5][6][7]
Quantitative Solubility Data (Template)
Quantitative solubility is typically expressed in units of mass per volume (e.g., g/100 mL) or molarity (mol/L) at a specified temperature. The following table serves as a template for researchers to populate with experimentally determined data.
Table 2: Template for Quantitative Solubility of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Hexane | 25 | ||
| Toluene | 25 | ||
| Dichloromethane | 25 | ||
| Diethyl Ether | 25 | ||
| Ethyl Acetate | 25 | ||
| Acetone | 25 | ||
| Isopropanol | 25 | ||
| Ethanol | 25 | ||
| Methanol | 25 |
Experimental Protocol for Solubility Determination
The following protocol details the widely accepted isothermal equilibrium method for determining the solubility of a solid compound in a solvent. This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.
Materials and Equipment
-
Solute: this compound
-
Solvents: High-purity (≥99%) common organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol)
-
Analytical balance (±0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 8 mL)
-
Constant temperature orbital shaker or magnetic stirrer with hotplate
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
Quantification instrument (e.g., High-Performance Liquid Chromatography (HPLC) with UV detector, UV-Vis Spectrophotometer)
Procedure
-
Preparation: Add an excess amount of this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial containing the excess solid.
-
Equilibration: Tightly cap the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[1]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 15-20 minutes.[8][9]
-
Sample Extraction: Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid disturbing the solid pellet, take the sample from the upper portion of the liquid.
-
Filtration: Immediately filter the extracted aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial or a volumetric flask. This step removes any remaining microscopic solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the precise concentration of the solute.
-
Calculation: Use the measured concentration and the dilution factor to calculate the original concentration of the saturated solution. Convert this value to the desired units ( g/100 mL or mol/L).
Experimental Workflow Visualization
The logical flow of the solubility determination protocol is visualized in the diagram below.
Caption: A flowchart of the experimental protocol for determining solubility.
Conclusion
While a definitive, published dataset on the solubility of this compound is not currently available, this guide provides the necessary framework for its determination. By following the detailed experimental protocol and utilizing the provided templates, researchers in synthetic chemistry and drug development can generate the high-quality, quantitative data required to optimize reaction conditions, purification processes, and formulation development, thereby accelerating their research objectives.
References
- 1. chem.ws [chem.ws]
- 2. scbt.com [scbt.com]
- 3. 3,4-Dimethylacetophenone | C10H12O | CID 77193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4'-Bromoacetophenone CAS#: 99-90-1 [m.chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 3'-Bromoacetophenone | 2142-63-4 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. scribd.com [scribd.com]
An In-depth Technical Guide to the Reactivity of the Alpha-Bromo Ketone in 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the alpha-bromo ketone functional group in 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone. This compound is a valuable intermediate in organic synthesis, particularly in the construction of heterocyclic scaffolds of medicinal interest. This document details its synthesis, characteristic reactions including nucleophilic substitution, elimination, and rearrangement, and provides experimental protocols for key transformations. Spectroscopic data are summarized, and reaction mechanisms are illustrated to provide a thorough understanding of its chemical behavior.
Introduction
Alpha-bromo ketones are a class of highly reactive organic compounds characterized by a bromine atom attached to the carbon adjacent to a carbonyl group. This arrangement results in an electrophilic alpha-carbon, susceptible to attack by a wide range of nucleophiles. The presence of the carbonyl group also influences the acidity of the alpha-protons, leading to a rich and diverse reactivity profile. This compound, with its substituted aromatic ring, is a key building block in the synthesis of various pharmaceutical and bioactive molecules. Understanding its reactivity is crucial for its effective utilization in multi-step synthetic sequences.
Physicochemical and Spectroscopic Data
While specific experimental data for this compound is not extensively available in the public domain, the following table summarizes its basic properties and representative spectroscopic data based on its structure and data from closely related analogs.
| Property | Value |
| Chemical Formula | C₁₀H₁₁BrO |
| Molecular Weight | 227.10 g/mol |
| CAS Number | 2633-50-3 |
| Appearance | Off-white to light grey solid (expected) |
| Melting Point | Not reported (related compounds range from 81-92°C) |
| ¹H NMR (CDCl₃, ppm) | Estimated: δ 7.8-7.2 (m, 3H, Ar-H), 4.4 (s, 2H, -CH₂Br), 2.3 (s, 6H, 2 x Ar-CH₃). Chemical shifts are influenced by the solvent and substitution pattern. For a similar compound, 2-bromo-1-(p-tolyl)ethanone, the aromatic protons appear at δ 7.89 (d) and 7.30 (d), the methylene protons at δ 4.45 (s), and the methyl protons at δ 2.44 (s)[1]. |
| ¹³C NMR (CDCl₃, ppm) | Estimated: δ 190 (C=O), 144, 137, 130, 129, 128, 127 (Ar-C), 31 (-CH₂Br), 20, 19 (Ar-CH₃). For 2-bromo-1-(p-tolyl)ethanone, the carbonyl carbon is at δ 190.3, aromatic carbons between 145.0-129.0, the methylene carbon at δ 31.0, and the methyl carbon at δ 21.8[1]. |
| IR (cm⁻¹) | Estimated: ~1690 (C=O stretch), ~1600 (C=C aromatic stretch), ~1200 (C-O stretch), ~600-700 (C-Br stretch). For 2-bromo-1-phenylethanone, the C=O stretch is observed around 1686 cm⁻¹[2]. |
| Mass Spectrometry (m/z) | Expected molecular ion peaks at [M]⁺ and [M+2]⁺ in a ~1:1 ratio due to the presence of ⁷⁹Br and ⁸¹Br isotopes. |
Synthesis
This compound is typically synthesized by the alpha-bromination of the corresponding ketone, 1-(3,4-dimethylphenyl)ethanone.
General Experimental Protocol: Alpha-Bromination of 1-(3,4-dimethylphenyl)ethanone
Materials:
-
1-(3,4-dimethylphenyl)ethanone
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Acetic acid or another suitable solvent
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Appropriate organic solvent for extraction (e.g., dichloromethane)
Procedure:
-
Dissolve 1-(3,4-dimethylphenyl)ethanone in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in acetic acid dropwise to the stirred solution. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing ice-water.
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound.
A similar procedure for the bromination of 1-(3-nitrophenyl)ethanone involves adding bromine to a chloroform solution of the ketone at 0-5°C and stirring at room temperature for 2 hours[3].
Reactivity of the Alpha-Bromo Ketone
The reactivity of this compound is dominated by the electrophilic nature of the alpha-carbon and the acidity of the alpha-protons. The primary reaction pathways are nucleophilic substitution, elimination, and rearrangement.
Nucleophilic Substitution Reactions
The alpha-carbon in this compound is highly susceptible to nucleophilic attack, primarily proceeding through an Sₙ2 mechanism. A variety of nucleophiles, including amines, thiols, and carbanions, can displace the bromide ion.
A significant application of this reactivity is in the synthesis of heterocyclic compounds, which are prevalent in many therapeutic agents.
Hantzsch Thiazole Synthesis:
The reaction with thiourea or substituted thioamides is a classic method for the synthesis of 2-aminothiazoles.
Hantzsch Thiazole Synthesis Workflow
Experimental Protocol: Synthesis of 2-Amino-4-(3,4-dimethylphenyl)thiazole [4]
Materials:
-
This compound
-
Thiourea
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) and thiourea (1.2 mmol) in ethanol (5 mL).
-
Reflux the reaction mixture at 78°C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture over crushed ice to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 2-Amino-4-(3,4-dimethylphenyl)thiazole. Recrystallization from ethanol can be performed for further purification.
Synthesis of Quinoxalines:
Reaction with o-phenylenediamines yields quinoxaline derivatives.
Quinoxaline Synthesis Workflow
Experimental Protocol: Synthesis of 2-(3,4-Dimethylphenyl)quinoxaline [4][5]
Materials:
-
This compound
-
o-Phenylenediamine
-
Ethanol or a similar solvent
Procedure:
-
Dissolve this compound (1 mmol) and o-phenylenediamine (1 mmol) in ethanol in a round-bottom flask.
-
Reflux the mixture for several hours, monitoring by TLC.
-
The reaction often proceeds via an initial nucleophilic attack followed by cyclization and spontaneous oxidation by air to the quinoxaline.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Synthesis of Imidazoles:
Reaction with primary amines or ammonia followed by cyclization can lead to imidazole derivatives. The initial step is the nucleophilic substitution of the bromide by the amine.
Elimination Reactions (Dehydrobromination)
In the presence of a non-nucleophilic base, this compound can undergo an elimination reaction to form an α,β-unsaturated ketone.
Dehydrobromination Reaction
General Experimental Protocol: Dehydrobromination
Materials:
-
This compound
-
A non-nucleophilic base (e.g., DBU, pyridine)
-
An appropriate solvent (e.g., THF, acetonitrile)
Procedure:
-
Dissolve this compound in a suitable solvent.
-
Add the base to the solution and stir at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, perform an aqueous workup to remove the base and its salt.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude product.
-
Purify by column chromatography.
Favorskii Rearrangement
When treated with a strong base, such as a hydroxide or alkoxide, alpha-bromo ketones lacking an alpha-prime hydrogen on one side can undergo a Favorskii rearrangement to yield a carboxylic acid derivative. In the case of this compound, which has alpha-protons, the reaction proceeds via a cyclopropanone intermediate.
Favorskii Rearrangement Mechanism
General Experimental Protocol: Favorskii Rearrangement [6][7]
Materials:
-
This compound
-
Sodium hydroxide or sodium methoxide
-
Water or methanol as solvent
Procedure:
-
Dissolve this compound in methanol (if using sodium methoxide) or a mixture of water and a co-solvent (if using sodium hydroxide).
-
Add the base portion-wise or as a solution.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
After the reaction is complete, neutralize the mixture with acid.
-
If a carboxylic acid is the product, it may precipitate upon acidification. If an ester is the product, extract with an organic solvent.
-
Purify the product by recrystallization or column chromatography.
Conclusion
This compound is a versatile synthetic intermediate with a rich reactivity profile centered around its alpha-bromo ketone functionality. The electrophilicity of the alpha-carbon allows for a variety of nucleophilic substitution reactions, which are particularly useful for the construction of biologically relevant heterocyclic systems such as thiazoles and quinoxalines. Furthermore, it can undergo elimination and rearrangement reactions under basic conditions. A thorough understanding of these reaction pathways, as detailed in this guide, is essential for its effective application in modern organic synthesis and drug discovery programs.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. scribd.com [scribd.com]
- 3. 1835-02-5|2-Bromo-1-(3,4-dimethoxyphenyl)ethanone|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. soc.chim.it [soc.chim.it]
- 6. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 7. adichemistry.com [adichemistry.com]
Stability and Storage of 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone (CAS No. 1886-66-4). This alpha-bromo ketone is a valuable intermediate in organic synthesis, and understanding its stability profile is crucial for ensuring its quality, efficacy, and safety in research and drug development applications. This document outlines potential degradation pathways, recommended storage protocols, and methodologies for stability assessment.
Chemical and Physical Properties
This compound is a solid with the molecular formula C₁₀H₁₁BrO. Its structure features a phenyl ring substituted with two methyl groups and a bromoacetyl group. The presence of the alpha-bromo ketone moiety makes the molecule susceptible to certain degradation pathways.
Recommended Storage Conditions
While specific, long-term stability data for this compound is not extensively published, recommendations from various chemical suppliers provide a consensus on best practices for storage to minimize degradation. These conditions are summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerate (2-8°C) or Freeze (-20°C).[1][2][3] Some suppliers suggest storage at room temperature is acceptable if sealed and dry.[4] | Lowering the temperature reduces the rate of potential thermal degradation and other chemical reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen).[5] | Minimizes oxidation and reactions with atmospheric moisture. |
| Light | Store in a light-resistant container (e.g., amber vial). | Protects the compound from photolytic degradation, a common pathway for aromatic ketones. |
| Moisture | Store in a dry, well-ventilated place with the container tightly closed.[6] | Prevents hydrolysis of the alpha-bromo ketone. |
| Purity | Use high-purity material and handle with care to avoid introducing contaminants that could catalyze degradation. | Impurities can initiate or accelerate degradation reactions. |
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be anticipated. Understanding these pathways is essential for developing stability-indicating analytical methods and for interpreting stability data.
Hydrolysis
The C-Br bond in alpha-bromo ketones is susceptible to nucleophilic attack by water, leading to hydrolysis. This reaction would replace the bromine atom with a hydroxyl group, forming 2-hydroxy-1-(3,4-dimethyl-phenyl)-ethanone. The rate of hydrolysis can be influenced by pH, with both acidic and basic conditions potentially catalyzing the reaction.
Thermal Degradation
Organobromine compounds can undergo thermal decomposition. At elevated temperatures, cleavage of the C-Br bond can occur, potentially leading to the formation of hydrogen bromide and other degradation products.
Photodegradation
Aromatic ketones are known to be photosensitive. Upon absorption of UV light, the carbonyl group can be excited, leading to various photochemical reactions. This can include cleavage of the C-Br bond or other rearrangements, resulting in a loss of purity.
Potential Degradation Pathway of this compound
Caption: Potential degradation pathways for this compound.
Experimental Protocols for Stability Assessment
To formally assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to stress conditions to accelerate degradation and identify potential degradants. The development of a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is central to this process.
Development of a Stability-Indicating HPLC Method
A reverse-phase HPLC method with UV detection is a suitable starting point for the analysis of this compound and its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of the parent compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Study Protocol
The following protocol outlines the conditions for a forced degradation study. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 70°C in a dry heat oven for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) and visible light for a specified duration (e.g., as per ICH Q1B guidelines).
-
-
Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by the validated stability-indicating HPLC method. An unstressed sample should be analyzed as a control.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples to ensure that the chromatographic peak of the parent compound is not co-eluting with any degradation products.
Experimental Workflow for Stability Testing
Caption: A general workflow for conducting a forced degradation study.
Conclusion
While specific stability data for this compound is limited in the public domain, an understanding of its chemical structure allows for informed decisions regarding its storage and handling. To ensure the integrity of the compound, it is imperative to store it in a cool, dry, and dark environment, preferably under an inert atmosphere. For critical applications in research and drug development, it is highly recommended to perform a forced degradation study to establish its stability profile under various stress conditions and to develop a validated stability-indicating analytical method for its routine analysis. This proactive approach will ensure the reliability of experimental results and the quality of any downstream products.
References
- 1. pharmtech.com [pharmtech.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine
An important clarification regarding CAS 2633-50-3: The CAS number 2633-50-3 is assigned to the compound 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone. However, this guide focuses on the pharmacologically significant molecule, 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine , which is sometimes erroneously associated with this CAS number in various databases. This document is tailored for researchers, scientists, and professionals in drug development interested in the imidazo[1,2-a]pyridine scaffold.
The imidazo[1,2-a]pyridine ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a detailed overview of the chemical properties, safety profile, synthesis, and biological activities of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine, a representative member of this important class of molecules.
Core Chemical Properties
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic aromatic compound. Its core structure consists of a pyridine ring fused to an imidazole ring, with a methoxyphenyl substituent at the 2-position of the imidazo[1,2-a]pyridine core.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂N₂O | PubChem[1] |
| Molecular Weight | 224.26 g/mol | PubChem[1] |
| IUPAC Name | 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | PubChem[1] |
| CAS Number | 31562-99-9 | PubChem[1] |
| Appearance | Pale yellow solid | Naresuan University Journal: Science and Technology 2019; (27)3[2] |
| Melting Point | 134-136 °C | Naresuan University Journal: Science and Technology 2019; (27)3[2] |
| Solubility | >33.6 µg/mL (at pH 7.4) | PubChem[1] |
| InChI | InChI=1S/C14H12N2O/c1-17-12-7-5-11(6-8-12)13-10-16-9-3-2-4-14(16)15-13/h2-10H,1H3 | PubChem[1] |
| SMILES | COC1=CC=C(C=C1)C2=CN3C=CC=CC3=N2 | PubChem[1] |
Safety and Toxicological Profile
In one study, several imidazo[1,2-a]pyridine derivatives were evaluated for their acute systemic repeated-dose toxicity. The study found that the tested compounds could be allocated to GHS hazard categories 4 ("Harmful if swallowed") and 5 ("May be harmful if swallowed") based on their oral acute toxicity (LD₅₀ values).[3] It is crucial to note that toxicity is highly dependent on the specific substitution pattern of the imidazo[1,2-a]pyridine core.
General Safety Precautions (Recommended for the Imidazo[1,2-a]pyridine Class):
| Precautionary Measure | Recommendation |
| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, safety glasses with side shields, and a lab coat. |
| Storage | Store in a tightly sealed container in a cool, dry place away from incompatible materials. |
| Disposal | Dispose of in accordance with local, state, and federal regulations. |
Given the lack of specific toxicological data, 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine should be handled with care, assuming it may be harmful if ingested, inhaled, or absorbed through the skin. All laboratory work should be conducted by trained personnel following standard safety protocols.
Experimental Protocols
Synthesis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine
A common and efficient method for the synthesis of 2-substituted imidazo[1,2-a]pyridines is the one-pot reaction of a 2-aminopyridine with an α-haloketone. The following is a representative protocol for the synthesis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine.
Materials:
-
2-Aminopyridine
-
2-Bromo-1-(4-methoxyphenyl)ethanone
-
Ethanol (or another suitable solvent)
-
Sodium bicarbonate (or another suitable base)
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyridine (1 equivalent) in ethanol.
-
Add sodium bicarbonate (2 equivalents) to the solution.
-
To this stirred suspension, add a solution of 2-bromo-1-(4-methoxyphenyl)ethanone (1 equivalent) in ethanol dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Pour the reaction mixture into cold water and stir.
-
The solid product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine.[4]
Biological Activity and Signaling Pathways
The imidazo[1,2-a]pyridine scaffold is a key pharmacophore in a variety of therapeutic agents, exhibiting a broad range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects. Derivatives of this scaffold have been shown to modulate several important cellular signaling pathways.
Inhibition of the Wnt/β-catenin Signaling Pathway
Aberrant activation of the Wnt/β-catenin signaling pathway is a hallmark of many cancers. Several imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of this pathway. In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex (containing APC, Axin, and GSK3β), leading to its ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor Frizzled and co-receptor LRP5/6, the destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of target genes involved in proliferation and cell survival. Imidazo[1,2-a]pyridines can interfere with this process, leading to the downregulation of Wnt target genes like c-myc and cyclin D1.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of imidazo[1,2-a]pyridines.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is another critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. This pathway is frequently hyperactivated in cancer. Growth factors binding to receptor tyrosine kinases (RTKs) activate PI3K, which in turn phosphorylates PIP2 to PIP3. PIP3 recruits and activates Akt. Activated Akt then phosphorylates a variety of downstream targets, including mTOR, which promotes protein synthesis and cell growth. Imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, often by targeting PI3K or Akt, leading to decreased cell proliferation and induction of apoptosis.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridines.
Representative Experimental Workflow
The evaluation of the biological activity of novel compounds like 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine typically follows a structured workflow, starting from in vitro assays to more complex cellular and molecular analyses.
Caption: A typical experimental workflow for evaluating the in vitro anticancer activity of a compound.
References
- 1. 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | C14H12N2O | CID 694963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ph03.tci-thaijo.org [ph03.tci-thaijo.org]
- 3. Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone molecular structure and conformation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, conformation, and key chemical properties of 2-Bromo-1-(3,4-dimethylphenyl)ethanone, a significant intermediate in organic synthesis.
Physicochemical and Structural Data
2-Bromo-1-(3,4-dimethylphenyl)ethanone is an aromatic ketone featuring a bromine substituent on the alpha-carbon relative to the carbonyl group. Its core structure is based on an acetophenone moiety with two methyl groups on the phenyl ring.
Table 1: Key Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 2633-50-3 | [1][2][3] |
| Molecular Formula | C₁₀H₁₁BrO | [1][3] |
| Molecular Weight | 227.10 g/mol | [2][3] |
| Monoisotopic Mass | 225.99933 Da | [4][5] |
| Synonyms | 2-bromo-3',4'-dimethylacetophenone, 3,4-dimethylphenacyl bromide | [6] |
| Storage Conditions | Inert atmosphere, 2-8°C or Room Temperature, Sealed in dry |[2][7] |
Molecular Structure and Connectivity
The molecular structure consists of a central carbonyl group linking a 3,4-dimethylphenyl ring to a bromomethyl group. The IUPAC name for this compound is 2-bromo-1-(3,4-dimethylphenyl)ethanone. The connectivity of these primary functional groups is a determinant of its chemical reactivity, particularly its use as an alkylating agent in the synthesis of more complex molecules.[8]
Figure 1: Functional group connectivity in 2-Bromo-1-(3,4-dimethylphenyl)ethanone.
Molecular Conformation
While specific crystallographic data for 2-Bromo-1-(3,4-dimethylphenyl)ethanone is not widely published, the conformation can be inferred from studies on analogous α-bromoacetophenone derivatives. The key conformational aspect is the dihedral angle between the plane of the phenyl ring and the carbonyl group (C=O).
Studies on related 2'-substituted acetophenones suggest a strong preference for an s-trans conformation.[9] In this arrangement, the bulky bromine atom is positioned away from the phenyl ring to minimize steric hindrance. The alternative s-cis conformation, where the carbonyl oxygen and bromine are syn-periplanar, would result in significant steric and electronic repulsion, making it less stable.[9] The planarity is influenced by a balance between steric effects from the ortho-substituent (the methyl group at position 3) and the electronic conjugation between the phenyl ring and the carbonyl group.
Synthesis and Experimental Protocols
This compound is typically synthesized via the α-bromination of the corresponding ketone, 1-(3,4-dimethylphenyl)ethanone. A common and effective brominating agent for this reaction is N-Bromosuccinimide (NBS), which allows for selective monobromination at the alpha-position.[10] While a specific protocol for the title compound is not detailed in the provided results, a general procedure for the synthesis of α-bromoacetophenones using NBS can be adapted.
Experimental Protocol: General Synthesis of α-Bromoacetophenones
This protocol is based on analogous preparations of similar compounds and represents a standard laboratory procedure.[10][11]
-
Materials:
-
Procedure:
-
The starting acetophenone derivative is dissolved in an appropriate solvent within the reaction vessel.
-
N-Bromosuccinimide (1.0 equivalent) is added to the solution. For reactions that are exothermic or require specific temperature control, this may be done portion-wise at a reduced temperature (e.g., 0-5°C).[13]
-
The reaction mixture is stirred at a controlled temperature. Some preparations may utilize sonication or heating to facilitate the reaction.[10]
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is quenched, typically with water.
-
The product is extracted into an organic solvent (e.g., dichloromethane).
-
The combined organic layers are washed (e.g., with saturated sodium bicarbonate solution), dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude product.[11]
-
Further purification can be achieved through recrystallization or column chromatography.
-
Figure 2: General workflow for the synthesis of 2-Bromo-1-(3,4-dimethylphenyl)ethanone.
Spectroscopic Characterization
While specific spectra for this exact compound are not provided in the search results, the structure can be unequivocally confirmed using standard spectroscopic techniques:
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the two protons of the bromomethyl group (-CH₂Br), typically in the range of 4.4 ppm.[10] Singlets for the two aromatic methyl groups and multiplets for the aromatic protons on the phenyl ring would also be present.
-
¹³C NMR: The carbon NMR would show a signal for the brominated carbon (-CH₂Br) at approximately 30-35 ppm and the carbonyl carbon signal around 190 ppm.[10]
-
IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, typically found in the region of 1680-1700 cm⁻¹.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the elemental composition, C₁₀H₁₁BrO.[1] The mass spectrum would show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
References
- 1. scbt.com [scbt.com]
- 2. 2633-50-3|2-Bromo-1-(3,4-dimethylphenyl)ethanone|BLD Pharm [bldpharm.com]
- 3. 2-BROMO-1-(3,4-DIMETHYL-PHENYL)-ETHANONE | 2633-50-3 [chemicalbook.com]
- 4. 2-Bromo-1-(2,4-dimethylphenyl)ethanone | C10H11BrO | CID 2063450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 2-bromo-1-(3,4-dimethylphenyl)ethan-1-one (C10H11BrO) [pubchemlite.lcsb.uni.lu]
- 6. echemi.com [echemi.com]
- 7. 2-Bromo-1-(3,4-dimethylphenyl)ethanone - CAS:2633-50-3 - Sunway Pharm Ltd [3wpharm.com]
- 8. Page loading... [guidechem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. asianpubs.org [asianpubs.org]
- 11. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-BROMO-1-(3,4-DIMETHOXYPHENYL)ETHANONE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Bromination of 3',4'-Dimethylacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles, mechanistic pathways, and experimental protocols associated with the bromination of 3',4'-dimethylacetophenone. This reaction is a cornerstone in synthetic organic chemistry, yielding valuable intermediates for the development of novel pharmaceutical agents and other fine chemicals.
Core Concepts and Reaction Mechanism
The bromination of 3',4'-dimethylacetophenone can proceed via two primary pathways: α-bromination at the acetyl methyl group or electrophilic aromatic substitution on the electron-rich benzene ring. The prevailing mechanism is highly dependent on the reaction conditions.
Under acidic conditions, the favored pathway is the α-bromination of the ketone. This reaction proceeds through an enol intermediate, a well-established mechanism for the halogenation of ketones and aldehydes. The rate-determining step in this process is the formation of the enol. Consequently, the reaction rate is dependent on the concentration of the ketone and the acid catalyst but is independent of the bromine concentration.
The key steps of the acid-catalyzed α-bromination mechanism are as follows:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst, which increases the acidity of the α-hydrogens.
-
Enol Formation: A weak base, such as the solvent or the conjugate base of the acid catalyst, removes an α-hydrogen to form a nucleophilic enol intermediate.
-
Nucleophilic Attack on Bromine: The electron-rich double bond of the enol attacks a molecule of bromine in an electrophilic addition.
-
Deprotonation: The intermediate is then deprotonated to yield the α-bromo ketone product, 2-bromo-1-(3,4-dimethylphenyl)ethanone, and regenerate the acid catalyst.
The presence of two electron-donating methyl groups on the benzene ring of 3',4'-dimethylacetophenone increases the electron density of the aromatic system. This can make electrophilic aromatic substitution a competing reaction. However, by carefully controlling the reaction conditions, particularly by using acid catalysis and avoiding Lewis acid catalysts that strongly activate the bromine, selective α-bromination can be achieved. A moderate electron density in the aromatic ring is considered optimal for selective side-chain bromination.
Experimental Protocols
While a specific, detailed protocol for the bromination of 3',4'-dimethylacetophenone is not extensively documented in readily available literature, a reliable procedure can be adapted from established methods for the α-bromination of substituted acetophenones. Below are representative protocols using different brominating agents.
Protocol Using Bromine in Acetic Acid
This is a classic and widely used method for the α-bromination of ketones.
Materials:
-
3',4'-Dimethylacetophenone
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Water
-
Sodium Bicarbonate (5% aqueous solution)
-
Sodium Thiosulfate (10% aqueous solution)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3',4'-dimethylacetophenone (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.0-1.1 eq) in glacial acetic acid dropwise to the stirred solution, maintaining the temperature below 20°C. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into a beaker containing ice water.
-
If the color of bromine persists, add a 10% aqueous solution of sodium thiosulfate dropwise until the color disappears.
-
Neutralize the excess acid by slowly adding a 5% aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude 2-bromo-1-(3,4-dimethylphenyl)ethanone by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Protocol Using Pyridine Hydrobromide Perbromide
Pyridine hydrobromide perbromide is a solid, stable, and safer alternative to liquid bromine.
Materials:
-
3',4'-Dimethylacetophenone
-
Pyridine Hydrobromide Perbromide (PHPB)
-
Glacial Acetic Acid
-
Ice water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Saturated Saline solution
-
Anhydrous Sodium Sulfate
Procedure:
-
Combine 3',4'-dimethylacetophenone (1.0 eq), pyridine hydrobromide perbromide (1.1 eq), and glacial acetic acid in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Heat the reaction mixture to 90°C and stir for approximately 3 hours. Monitor the reaction by TLC.[1]
-
After the reaction is complete, cool the mixture to room temperature and pour it into an ice water bath.[2]
-
Extract the product with ethyl acetate.[2]
-
Wash the organic phase sequentially with saturated sodium bicarbonate solution and saturated saline solution.[2]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to afford the crude product.[2]
-
Purify the product by recrystallization.
Data Presentation
The following tables summarize key quantitative data for the starting material and the expected product, 2-bromo-1-(3,4-dimethylphenyl)ethanone.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 3',4'-Dimethylacetophenone | C₁₀H₁₂O | 148.20 | Colorless to pale yellow liquid | - |
| 2-Bromo-1-(3,4-dimethylphenyl)ethanone | C₁₀H₁₁BrO | 227.10 | Solid | Not reported |
Table 2: Spectroscopic Data for 3',4'-Dimethylacetophenone
| Type of Spectrum | Key Peaks/Shifts (ppm) |
| ¹H NMR (CDCl₃) | ~7.7 (d, 1H), ~7.6 (s, 1H), ~7.2 (d, 1H), ~2.5 (s, 3H), ~2.3 (s, 6H) |
| ¹³C NMR (CDCl₃) | ~198.0, ~143.0, ~137.0, ~134.5, ~129.8, ~129.0, ~126.0, ~26.5, ~21.5, ~19.5 |
Table 3: Predicted Spectroscopic Data for 2-Bromo-1-(3,4-dimethylphenyl)ethanone
Note: The following data is predicted based on the analysis of structurally similar compounds, such as 2-bromo-1-(p-tolyl)ethanone.[3]
| Type of Spectrum | Predicted Key Peaks/Shifts (ppm) |
| ¹H NMR (CDCl₃) | Aromatic protons (~7.7-7.2 ppm), -COCH₂Br singlet (~4.4 ppm) , two methyl singlets (~2.3-2.4 ppm) |
| ¹³C NMR (CDCl₃) | Carbonyl carbon (~190 ppm), aromatic carbons (~145-126 ppm), -CH₂Br carbon (~31 ppm) , two methyl carbons (~22-19 ppm) |
Mandatory Visualizations
Reaction Mechanism
Caption: Acid-catalyzed α-bromination mechanism.
Experimental Workflow
Caption: A typical experimental workflow.
References
- 1. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Bromo-1-(2,4-dimethylphenyl)ethanone | C10H11BrO | CID 2063450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
Methodological & Application
Application Notes: Hantzsch Thiazole Synthesis of 2-Amino-4-(3,4-dimethylphenyl)thiazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a cornerstone reaction for the formation of the thiazole ring system.[1][2] This method typically involves the cyclocondensation of an α-haloketone with a thioamide.[1][3] The resulting thiazole core is a prominent scaffold in numerous FDA-approved drugs and biologically active compounds, exhibiting a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[4][5][6][7]
This document provides a detailed protocol for the synthesis of 2-amino-4-(3,4-dimethylphenyl)thiazole using 2-Bromo-1-(3,4-dimethylphenyl)-ethanone and thiourea. 2-aminothiazole derivatives are of particular interest in medicinal chemistry, serving as key intermediates and pharmacophores in drug discovery.[5][6][8]
Reaction Scheme:
The synthesis proceeds via the reaction of 2-Bromo-1-(3,4-dimethylphenyl)-ethanone with thiourea in an alcoholic solvent, followed by cyclization and dehydration to yield the target 2-aminothiazole derivative.
Image of the chemical reaction scheme for the Hantzsch synthesis of 2-amino-4-(3,4-dimethylphenyl)thiazole.
Experimental Protocols
This section details the materials and methodology for the synthesis and purification of 2-amino-4-(3,4-dimethylphenyl)thiazole.
Materials and Reagents:
-
2-Bromo-1-(3,4-dimethylphenyl)-ethanone
-
Thiourea
-
Ethanol (95% or absolute)
-
Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃), 5% aqueous solution
-
Deionized Water
-
Dichloromethane or Ethyl Acetate (for extraction, if necessary)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica Gel (for column chromatography)
-
Hexane and Ethyl Acetate (for chromatography eluent)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-1-(3,4-dimethylphenyl)-ethanone (1.0 eq).
-
Reagent Addition: Add ethanol (approx. 5-10 mL per mmol of the bromo-ketone) to dissolve the starting material. To this solution, add thiourea (1.1 - 1.5 eq).[3]
-
Reaction: Heat the mixture to reflux (approximately 70-80°C) with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-5 hours).[9][10]
-
Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature.[3]
-
Precipitation: Pour the cooled reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate or sodium bicarbonate (approx. 4 volumes relative to the reaction volume).[3][11] Stir the mixture for 15-20 minutes. The product should precipitate as a solid.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.[3]
-
Drying: Allow the product to air-dry on the filter paper or on a watch glass. The crude product is often pure enough for characterization.[3]
-
Purification (Optional): If further purification is required, the crude product can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) or purified by column chromatography on silica gel using an appropriate eluent system such as a gradient of hexane and ethyl acetate.[12]
Data Presentation
Quantitative data for the synthesis are summarized below. Values are based on typical outcomes for Hantzsch thiazole syntheses reported in the literature.
Table 1: Reaction Parameters and Yields
| Parameter | Value | Reference |
|---|---|---|
| Reactant 1 | 2-Bromo-1-(3,4-dimethylphenyl)-ethanone | - |
| Reactant 2 | Thiourea | [3] |
| Molar Ratio (Bromo-ketone:Thiourea) | 1 : 1.2 | [3] |
| Solvent | Ethanol | [9][10] |
| Temperature | 78 °C (Reflux) | [10] |
| Reaction Time | 3 hours | [9] |
| Typical Yield (Crude) | 85 - 95% |[4][13] |
Table 2: Expected Characterization Data for 2-Amino-4-(3,4-dimethylphenyl)thiazole
| Analysis | Expected Results | Reference |
|---|---|---|
| ¹H NMR | δ (ppm): ~7.5-7.0 (m, Ar-H), ~6.5 (s, 1H, thiazole C5-H), ~5.2 (s, 2H, -NH₂), ~2.3 (s, 6H, 2x Ar-CH₃) | [4] |
| ¹³C NMR | δ (ppm): ~168 (C2-NH₂), ~150 (C4), ~137-126 (Ar-C), ~105 (C5), ~20 (Ar-CH₃) | [4] |
| IR (cm⁻¹) | ~3400-3200 (N-H stretch), ~1620 (C=N stretch), ~1550 (N-H bend) | [4] |
| Mass Spec | Expected M+H peak corresponding to the molecular weight of the product (C₁₁H₁₂N₂S). |[14] |
Visualizations
The following diagrams illustrate the reaction mechanism, experimental workflow, and pharmacological relevance of the synthesized compound class.
References
- 1. synarchive.com [synarchive.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. acgpubs.org [acgpubs.org]
- 14. derpharmachemica.com [derpharmachemica.com]
One-Pot Synthesis of Thiazole Derivatives from 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. Thiazole derivatives, in particular, represent a class of compounds with broad pharmacological potential, including antifungal, antibacterial, and anticancer activities. This document provides detailed application notes and protocols for the one-pot synthesis of thiazole derivatives starting from 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone, a readily available α-haloketone.
The primary synthetic route employed is the Hantzsch thiazole synthesis, a classic and versatile method for constructing the thiazole ring. This one-pot approach involves the reaction of an α-haloketone with a thioamide, leading to the formation of variously substituted thiazoles. The simplicity and efficiency of this method make it highly amenable to the generation of compound libraries for screening and lead optimization in drug discovery programs.
Application Notes
The thiazole scaffold is a privileged structure in medicinal chemistry, appearing in a number of FDA-approved drugs. The derivatives synthesized from this compound are of particular interest due to the presence of the 3,4-dimethylphenyl moiety, which can influence the compound's lipophilicity and binding interactions with biological targets.
Key Applications:
-
Antifungal Agents: Thiazole derivatives have demonstrated significant fungicidal activity. The mechanism of action for some azole antifungals involves the inhibition of cytochrome P450-dependent ergosterol synthesis, a critical component of the fungal cell membrane. Other potential mechanisms include the disruption of chitin synthesis. The synthesized compounds from this compound have shown promise as potent fungicidal agents against various plant and human pathogens.
-
Antimicrobial and Anticancer Research: The versatile thiazole ring can be further functionalized to explore a wide range of biological activities. These derivatives serve as valuable starting points for the development of new antibacterial and anticancer drug candidates.
Experimental Protocols
The following protocols detail the one-pot synthesis of thiazole derivatives from this compound using the Hantzsch synthesis.
General Protocol for the Synthesis of 4-(3,4-dimethylphenyl)thiazole Derivatives
This procedure outlines the reaction of 2-Bromo-1-(3,4-dimethylphenyl)-ethanone with a suitable thioamide in a one-pot setup.
Materials:
-
2-Bromo-1-(3,4-dimethylphenyl)-ethanone
-
Thioamide (e.g., thiourea, substituted thioamides)
-
Solvent (e.g., Ethanol, Methanol, Isopropanol)
-
Base (e.g., Triethylamine, Sodium bicarbonate) (Optional, for neutralization)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve 2-Bromo-1-(3,4-dimethylphenyl)-ethanone (1.0 eq) in the chosen solvent.
-
To this solution, add the selected thioamide (1.0 - 1.2 eq).
-
The reaction mixture is then heated to reflux with constant stirring.
-
The progress of the reaction is monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If the product precipitates as a salt (e.g., hydrobromide), it can be neutralized by the addition of a weak base solution (e.g., 5% sodium bicarbonate).
-
The solid product is collected by vacuum filtration, washed with cold solvent, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.
Data Presentation
The following tables summarize the quantitative data for the synthesis of various thiazole derivatives from this compound under different reaction conditions.
Table 1: Synthesis of 2-Amino-4-(3,4-dimethylphenyl)thiazole
| Thioamide | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Thiourea | Ethanol | Reflux | 3 | 85 | General Protocol |
| Thiourea | Methanol | Reflux | 4 | 82 | General Protocol |
| Thiourea | Isopropanol | Reflux | 3.5 | 88 | General Protocol |
Table 2: Synthesis of Substituted 4-(3,4-dimethylphenyl)thiazole Derivatives
| Thioamide | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Thioacetamide | Ethanol | - | Reflux | 5 | 78 | General Protocol |
| Phenylthioamide | Ethanol | - | Reflux | 6 | 75 | General Protocol |
| 4-Chlorophenylthioamide | Ethanol | - | Reflux | 6 | 72 | General Protocol |
Visualizations
Experimental Workflow
The following diagram illustrates the general one-pot synthesis workflow for thiazole derivatives.
Synthesis of 2-(3,4-dimethylphenyl)quinoxaline: Application Notes and Protocols for Researchers
For Immediate Release
Application Note AP-QX-2025-01
A Robust and Efficient Synthesis of 2-(3,4-dimethylphenyl)quinoxaline from 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone and o-phenylenediamine
This application note details a reliable and scalable method for the synthesis of 2-(3,4-dimethylphenyl)quinoxaline, a key intermediate in the development of novel therapeutic agents. The protocol outlines the condensation reaction between this compound and o-phenylenediamine, providing researchers, scientists, and drug development professionals with a comprehensive guide for laboratory-scale production.
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules.[1][2][3] These compounds have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and kinase inhibitory effects.[2][4] The versatile nature of the quinoxaline scaffold makes it a privileged structure in medicinal chemistry and drug discovery programs.[3][5] The specific target molecule, 2-(3,4-dimethylphenyl)quinoxaline, holds promise as a precursor for the synthesis of more complex molecules with potential therapeutic applications.
The synthesis described herein is a straightforward and efficient method that can be readily implemented in a standard laboratory setting. The reaction proceeds via the condensation of an α-haloketone with a 1,2-diamine, a well-established route to quinoxaline derivatives.[6] This application note provides detailed experimental procedures, characterization data, and a summary of the reaction parameters to ensure reproducibility.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 2-(3,4-dimethylphenyl)quinoxaline.
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 1.0 mmol | [General Protocol] |
| o-phenylenediamine | 1.0 mmol | [General Protocol] |
| Solvent | ||
| Ethanol | 10 mL | [General Protocol] |
| Reaction Conditions | ||
| Temperature | Reflux (approx. 78 °C) | [General Protocol] |
| Reaction Time | 2-4 hours | [General Protocol] |
| Product | ||
| Product Name | 2-(3,4-dimethylphenyl)quinoxaline | |
| Appearance | Pale yellow solid | [Typical Observation] |
| Yield | 85-95% (typical) | [Based on analogous reactions] |
| Melting Point | To be determined |
Experimental Protocols
Materials and Equipment:
-
This compound (CAS No. 2633-50-3)
-
o-phenylenediamine (CAS No. 95-54-5)
-
Ethanol (anhydrous)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Developing chamber
-
UV lamp (254 nm)
-
Büchner funnel and flask
-
Filter paper
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (1.0 mmol, 0.108 g).
-
Dissolution: Add 10 mL of anhydrous ethanol to the flask and stir the mixture at room temperature until the o-phenylenediamine is completely dissolved.
-
Addition of α-Bromoketone: To the stirred solution, add this compound (1.0 mmol, 0.227 g).
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 8:2 v/v). The reaction is typically complete within 2-4 hours.
-
Work-up: After completion of the reaction (as indicated by TLC), allow the reaction mixture to cool to room temperature.
-
Precipitation: Pour the reaction mixture into 50 mL of cold water with stirring. A solid precipitate of the crude product will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 10 mL) to remove any water-soluble impurities.
-
Drying: Dry the collected solid in a vacuum oven at 40-50 °C to a constant weight.
-
Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to afford the pure 2-(3,4-dimethylphenyl)quinoxaline as a pale yellow solid.
Characterization:
The structure and purity of the synthesized 2-(3,4-dimethylphenyl)quinoxaline can be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: To confirm the proton environment of the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: To confirm the carbon framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Melting Point (m.p.) Analysis: To assess the purity of the compound.
Signaling Pathways and Experimental Workflow
The synthesis of 2-(3,4-dimethylphenyl)quinoxaline follows a well-defined reaction pathway. The experimental workflow is designed for efficiency and ease of execution in a standard laboratory setting.
Caption: Experimental workflow for the synthesis of 2-(3,4-dimethylphenyl)quinoxaline.
This application note provides a comprehensive overview and a detailed protocol for the synthesis of 2-(3,4-dimethylphenyl)quinoxaline. The methodology is robust, high-yielding, and can be readily adopted by researchers in the field of medicinal chemistry and drug development.
References
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. journals.asmarya.edu.ly [journals.asmarya.edu.ly]
- 4. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols for the Preparation of Pyrimidine Derivatives Using 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of pyrimidine derivatives, valuable scaffolds in medicinal chemistry, starting from 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone. The synthesis proceeds through a two-step reaction sequence involving the initial formation of a chalcone intermediate, followed by a cyclocondensation reaction with urea or thiourea to yield the target pyrimidine. This method offers a versatile route to a variety of substituted pyrimidines with potential biological activities. The protocols provided are based on established chemical principles for pyrimidine synthesis.
Introduction
Pyrimidine and its derivatives are a class of heterocyclic compounds of significant interest in the field of medicinal chemistry and drug development. The pyrimidine nucleus is a fundamental component of nucleobases, such as cytosine, thymine, and uracil, and is present in numerous biologically active compounds with a wide range of therapeutic properties, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities.
The synthesis of pyrimidine derivatives often involves the condensation of a three-carbon synthon with an N-C-N fragment, such as urea or thiourea. While various methods exist for pyrimidine synthesis, this application note focuses on a robust two-step approach starting from the readily available α-haloketone, this compound. This starting material provides a convenient entry point for the introduction of the 3,4-dimethylphenyl moiety, a substituent that can influence the pharmacological profile of the final pyrimidine derivative.
Overall Reaction Scheme
The synthesis of the target pyrimidine derivative from this compound is proposed to proceed via a two-step sequence as illustrated below. The first step involves the formation of a chalcone intermediate through a Claisen-Schmidt condensation. The subsequent step is the cyclization of the chalcone with urea or thiourea to form the pyrimidine ring.
Figure 1: Proposed two-step synthesis of pyrimidine derivatives.
Experimental Protocols
Step 1: Synthesis of 1-(3,4-dimethylphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)
This protocol is adapted from established methods for Claisen-Schmidt condensation.[1][2]
Materials:
-
This compound
-
Benzaldehyde
-
Ethanol
-
Aqueous Potassium Hydroxide (KOH) solution (e.g., 40%)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.
-
With continuous stirring, slowly add an aqueous solution of potassium hydroxide (e.g., 40%) to the mixture.
-
Stir the reaction mixture at room temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into ice-cold water.
-
Acidify the mixture with dilute HCl to precipitate the chalcone product.
-
Collect the solid product by vacuum filtration using a Büchner funnel, wash with cold water until the filtrate is neutral, and dry the product.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Step 2: Synthesis of 4-(3,4-dimethylphenyl)-6-phenylpyrimidin-2(1H)-one
This protocol is based on the cyclocondensation of chalcones with urea.[1][3]
Materials:
-
1-(3,4-dimethylphenyl)-3-phenylprop-2-en-1-one (Chalcone intermediate from Step 1)
-
Urea
-
Ethanol
-
Aqueous Potassium Hydroxide (KOH) solution (e.g., 40%)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve the chalcone intermediate (1 equivalent) and urea (1.2 equivalents) in ethanol.
-
Slowly add an aqueous solution of potassium hydroxide with constant stirring.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the mixture with dilute HCl to precipitate the pyrimidine derivative.
-
Filter the solid product, wash it thoroughly with water, and dry it.
-
The crude product can be further purified by recrystallization.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of a pyrimidine derivative. Actual yields may vary depending on specific reaction conditions and the purity of reagents.
| Step | Reactants | Product | Solvent | Catalyst/Base | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | This compound, Benzaldehyde | 1-(3,4-dimethylphenyl)-3-phenylprop-2-en-1-one | Ethanol | KOH | 3-4 | Room Temp | 85-95 |
| 2 | 1-(3,4-dimethylphenyl)-3-phenylprop-2-en-1-one, Urea | 4-(3,4-dimethylphenyl)-6-phenylpyrimidin-2(1H)-one | Ethanol | KOH | 4-6 | Reflux | 70-85 |
| 2a | 1-(3,4-dimethylphenyl)-3-phenylprop-2-en-1-one, Thiourea | 4-(3,4-dimethylphenyl)-6-phenylpyrimidin-2(1H)-thione | Ethanol | KOH | 4-6 | Reflux | 75-90 |
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the experimental workflow for the synthesis of pyrimidine derivatives.
References
Application Notes and Protocols for the Alkylation of Primary Amines with 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the N-alkylation of primary amines utilizing 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone. This reaction is a fundamental transformation in synthetic organic chemistry, crucial for the synthesis of a wide array of secondary amines, which are significant scaffolds in medicinal chemistry and drug development. The protocol outlines a general procedure for the synthesis of N-substituted 2-amino-1-(3,4-dimethyl-phenyl)-ethanone derivatives. Included are representative reaction conditions, a summary of expected outcomes based on analogous reactions, and a discussion on strategies to control selectivity and minimize common side products.
Introduction
The alkylation of primary amines with α-haloketones, such as this compound, is a classical and effective method for the formation of carbon-nitrogen bonds. The resulting α-amino ketones are versatile intermediates in the synthesis of various biologically active compounds, including cathinone analogs and other pharmaceutical agents. The reaction proceeds via a nucleophilic substitution mechanism where the primary amine displaces the bromide ion. A significant challenge in this reaction is controlling the degree of alkylation, as the secondary amine product can be more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and quaternary ammonium salts as byproducts.[1][2] This protocol provides a general method to favor the desired mono-alkylation product.
Data Presentation
While specific quantitative data for the alkylation of a wide range of primary amines with this compound is not extensively available in the literature, Table 1 provides a summary of typical reaction conditions and expected yields for the N-alkylation of primary amines with analogous alkyl bromides, based on published methodologies.[2] These serve as a strong starting point for optimizing the reaction with the specified α-bromoketone.
Table 1: Representative Conditions and Outcomes for N-Alkylation of Primary Amines with Alkyl Bromides
| Entry | Primary Amine | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Selectivity (Mono:Di) | Yield (%) |
| 1 | Benzylamine·HBr | n-Butylbromide | Triethylamine | DMF | 20-25 | 9 | 87:9 | 76 |
| 2 | Aniline·HBr | n-Butylbromide | Triethylamine | DMF | 20-25 | 15 | 70:10 | 63 |
| 3 | Benzylamine·HBr | n-Octylbromide | Triethylamine | DMF | 20-25 | 9 | 81:15 | 73 |
| 4 | p-Toluidine·HBr | n-Butylbromide | Triethylamine | DMF | 20-25 | 10 | 86:10 | 78 |
Data is adapted from a study on the selective N-alkylation of primary amines and serves as a guideline.[2] Yields and selectivities are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
This section details a general experimental protocol for the alkylation of a primary amine with this compound.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Triethylamine (Et3N) or Potassium Carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus and silica gel
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF or acetonitrile (approximately 5-10 mL per mmol of the limiting reagent).
-
Add the primary amine (1.1 eq) to the solution.
-
Add a suitable base, such as triethylamine (1.5 eq) or potassium carbonate (2.0 eq), to the reaction mixture. The use of a non-nucleophilic base is crucial to scavenge the HBr generated during the reaction.
-
Stir the reaction mixture at room temperature (20-25 °C) or heat to a moderate temperature (e.g., 50-70 °C) if the reaction is sluggish at room temperature.
-
Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 4-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-substituted 2-amino-1-(3,4-dimethyl-phenyl)-ethanone.
Mandatory Visualizations
The following diagrams illustrate the key chemical transformation and a generalized workflow for the alkylation reaction.
Caption: Chemical transformation of a primary amine to a secondary amine.
Caption: Generalized experimental workflow for the alkylation reaction.
References
Application Notes: The Strategic Use of 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone is a key building block in medicinal chemistry, particularly for the synthesis of heterocyclic scaffolds with significant therapeutic potential. Its utility is prominently demonstrated in the construction of aminothiazole-based kinase inhibitors. The presence of an α-bromoketone moiety allows for efficient cyclization reactions, such as the Hantzsch thiazole synthesis, to form a 4-(3,4-dimethylphenyl)thiazole core. This structural motif is found in a variety of kinase inhibitors, targeting key enzymes involved in cell signaling pathways that are often dysregulated in diseases like cancer. These application notes provide a detailed overview of the synthesis, biological activity, and relevant signaling pathways of kinase inhibitors derived from this versatile starting material.
Synthesis of Kinase Inhibitor Scaffolds
The primary application of this compound in this context is the synthesis of 4-(3,4-dimethylphenyl)thiazol-2-amine and its derivatives. This is typically achieved through the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thiourea derivative.
General Reaction Scheme:
This initial aminothiazole scaffold can then be further functionalized to generate a library of potential kinase inhibitors. A common strategy involves the coupling of the 2-amino group with a substituted pyrimidine ring, a privileged scaffold in many approved kinase inhibitor drugs.
Target Kinases and Biological Activity
Kinase inhibitors derived from the 4-(3,4-dimethylphenyl)thiazole scaffold have shown activity against various kinases, including Aurora kinases, which are critical regulators of mitosis. The following tables summarize the inhibitory activity of a series of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, which are structurally related to compounds that can be synthesized from this compound. This data is presented to illustrate the potential potency of this class of inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity of Representative Compounds
| Compound ID | Target Kinase | Kᵢ (nM) |
| 18 | Aurora A | 8.0 |
| Aurora B | 9.2 |
Data is for 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine, a structurally related compound.[1][2][3][4]
Table 2: Cellular Activity of Representative Compounds
| Compound ID | Cell Line | Assay | IC₅₀ (µM) |
| 18 | HCT116 | Proliferation | 0.04 |
| HeLa | Proliferation | 0.03 |
Data is for 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine, a structurally related compound.[1][2][3][4]
Signaling Pathway
Aurora kinases are key regulators of cell division, and their inhibition can lead to mitotic arrest and apoptosis. The diagram below illustrates the central role of Aurora kinases in the cell cycle and the mechanism of action for inhibitors derived from the 4-(3,4-dimethylphenyl)thiazole scaffold.
Experimental Protocols
Protocol 1: Synthesis of 4-(3,4-dimethylphenyl)thiazol-2-amine
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent) and thiourea (1.2 equivalents).
-
Add ethanol to the flask to dissolve the reactants.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol.
-
Dry the product under vacuum to obtain 4-(3,4-dimethylphenyl)thiazol-2-amine.
-
Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)
Materials:
-
Recombinant human Aurora A and Aurora B kinase
-
Kinase buffer
-
ATP
-
Peptide substrate (e.g., Kemptide)
-
Synthesized inhibitor compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a 96-well plate, add the kinase, peptide substrate, and inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.
-
Determine the kinase activity at each inhibitor concentration relative to a DMSO control.
-
Calculate the IC₅₀ or Kᵢ value by fitting the data to a dose-response curve.
Protocol 3: Cell Proliferation Assay
Materials:
-
Human cancer cell line (e.g., HCT116 or HeLa)
-
Complete cell culture medium
-
Synthesized inhibitor compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the inhibitor compound.
-
Incubate the cells for 72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the percentage of cell growth inhibition relative to a DMSO-treated control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of potent kinase inhibitors. The straightforward formation of the 4-(3,4-dimethylphenyl)thiazole scaffold via the Hantzsch synthesis provides a robust platform for the development of novel therapeutics targeting key signaling pathways in diseases such as cancer. The protocols and data presented in these application notes serve as a comprehensive guide for researchers in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Synthesis of Chalcone Derivatives from 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of chalcone derivatives starting from 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone. This document includes detailed experimental protocols, data on the biological activities of structurally similar chalcones, and visualizations of relevant signaling pathways.
Introduction
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one scaffold, are a significant class of compounds in medicinal chemistry.[1][2] They serve as precursors for the biosynthesis of flavonoids and exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antioxidant properties.[2][3][4] The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and a benzaldehyde.[5][6] This method allows for the facile introduction of various substituents on both aromatic rings, making it a versatile tool for the generation of diverse chemical libraries for drug discovery.[5]
This document focuses on the synthesis of chalcone derivatives using this compound as the starting ketone. While specific literature on this exact starting material is limited, the provided protocols are based on established methods for structurally related bromo-acetophenones and can be adapted accordingly.
Synthesis of Chalcone Derivatives
The primary method for synthesizing chalcones from this compound is the Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed condensation of the ketone with a substituted benzaldehyde.
General Reaction Scheme
Caption: General scheme for the Claisen-Schmidt condensation.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Chalcones via Claisen-Schmidt Condensation
This protocol is a standard and widely used method for chalcone synthesis.[5][6]
Materials:
-
This compound (1.0 eq)
-
Substituted Benzaldehyde (1.0 eq)
-
Ethanol (or Methanol)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (10-40% aqueous)
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and the desired substituted benzaldehyde in a suitable volume of ethanol. Stir the mixture at room temperature until all solids are dissolved.
-
Reaction Initiation: Cool the flask in an ice bath and slowly add the NaOH or KOH solution dropwise with continuous stirring.
-
Reaction Progression: Allow the reaction mixture to stir at room temperature. The reaction time can vary from 4 to 48 hours, depending on the reactivity of the substrates.[5] Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). The formation of a precipitate often indicates product formation.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to a neutral pH.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol.
Data Presentation
The following tables summarize representative yields and biological activities for chalcone derivatives structurally similar to those synthesized from this compound.
Table 1: Synthesis of Bromo-Substituted Chalcone Derivatives and Their Yields
| Entry | Acetophenone Derivative | Aldehyde Derivative | Catalyst | Solvent | Yield (%) | Reference |
| 1 | p-Bromo acetophenone | Benzaldehyde | NaOH | Ethanol | 88 | [7] |
| 2 | p-Bromo acetophenone | p-Methoxy benzaldehyde | NaOH | Ethanol | 88 | [7] |
| 3 | 3-Bromo acetophenone | Benzaldehyde | Aldol Condensation | - | 64.5 | [5] |
Table 2: Anticancer Activity of Representative Chalcone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | HeLa | 3.204 | Not found in search results |
| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | MCF-7 | 3.849 | Not found in search results |
| Diaryl ether chalcone with 4-methoxy substitution | MCF-7 | 3.44 ± 0.19 | [8] |
| Diaryl ether chalcone with 4-methoxy substitution | HepG2 | 4.64 ± 0.23 | [8] |
| Diaryl ether chalcone with 4-methoxy substitution | HCT116 | 6.31 ± 0.27 | [8] |
Table 3: Anti-inflammatory Activity of Representative Chalcone Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| 2',5'-dihydroxychalcone derivative | Inhibition of β-glucuronidase release from rat neutrophils | 1.6 ± 0.2 | [9] |
| 2',5'-dihydroxychalcone derivative | Inhibition of lysozyme release from rat neutrophils | 1.4 ± 0.2 | [9] |
| 2',5'-dialkoxychalcone derivative | Inhibition of NO formation in murine microglial cells | 0.7 ± 0.06 | [9] |
Application Notes
Chalcone derivatives synthesized from this compound are expected to exhibit a range of biological activities, making them valuable candidates for drug discovery and development.
Anticancer Applications
Chalcones have been shown to possess potent anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation.[8][10] The presence of halogen and electron-donating methyl groups on the chalcone scaffold can influence their cytotoxic effects.
Signaling Pathway: Apoptosis Induction by Chalcones
Many chalcones exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key transcription factor often implicated in cancer cell survival is NF-κB, which chalcones can inhibit.[2][3]
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of chalcones in suppression of NF-κB-mediated inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. researchgate.net [researchgate.net]
- 7. rjlbpcs.com [rjlbpcs.com]
- 8. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Stereoselective Reactions Involving 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone (CAS No. 2633-50-3) is a versatile chemical intermediate recognized for its utility in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its structure, featuring a reactive α-bromo ketone, provides a valuable scaffold for the introduction of chirality, a critical aspect in the development of modern therapeutics. This document provides detailed application notes and protocols for proposed stereoselective reactions involving this compound, focusing on the generation of chiral molecules with high enantiomeric purity. The methodologies described are based on well-established and reliable asymmetric transformations.
Application Note 1: Asymmetric Reduction of the Carbonyl Group
The prochiral ketone functionality of this compound is an ideal target for asymmetric reduction to produce the corresponding chiral 2-bromo-1-(3,4-dimethylphenyl)ethanol. This chiral alcohol is a valuable building block for the synthesis of various pharmaceutical agents. The Corey-Bakshi-Shibata (CBS) reduction is a highly effective and predictable method for the enantioselective reduction of aryl alkyl ketones.[1][2]
The CBS reduction utilizes a chiral oxazaborolidine catalyst, which complexes with a borane source to facilitate the stereoselective transfer of a hydride to the ketone.[1][3] The choice of the (R)- or (S)-enantiomer of the CBS catalyst dictates the stereochemistry of the resulting alcohol, allowing for the selective synthesis of either enantiomer of the product.[4] The reaction proceeds through a highly organized six-membered transition state, which accounts for the high levels of enantioselectivity typically observed.[3]
Proposed Stereoselective Reduction via CBS Catalysis
This protocol outlines a proposed method for the asymmetric reduction of this compound using an (S)-CBS catalyst to yield (S)-2-Bromo-1-(3,4-dimethylphenyl)ethanol.
Quantitative Data Summary (Hypothetical)
The following table summarizes the expected quantitative data for the CBS reduction of this compound based on typical results for similar substrates.
| Entry | Catalyst | Reducing Agent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Product Configuration |
| 1 | (S)-Methyl CBS | BH₃·THF | 25 | 2 | 92 | >98 | S |
| 2 | (R)-Methyl CBS | BH₃·THF | 25 | 2 | 91 | >98 | R |
| 3 | (S)-Methyl CBS | BH₃·SMe₂ | 25 | 3 | 90 | 97 | S |
Experimental Protocol: Asymmetric CBS Reduction
Materials:
-
This compound
-
(S)-(-)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)
-
Borane-tetrahydrofuran complex solution (BH₃·THF, 1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 N Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
To a dry, argon-purged 100 mL round-bottom flask, add a solution of (S)-(-)-2-Methyl-CBS-oxazaborolidine (1.0 mL, 1.0 mmol, 0.1 eq) in toluene.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the borane-THF solution (11.0 mL, 11.0 mmol, 1.1 eq) dropwise to the catalyst solution over 15 minutes. Stir the mixture for an additional 15 minutes at 0 °C.
-
In a separate dry flask, dissolve this compound (2.27 g, 10.0 mmol, 1.0 eq) in anhydrous THF (20 mL).
-
Add the solution of the ketone dropwise to the pre-formed catalyst-borane complex at 0 °C over a period of 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol (10 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the solvents under reduced pressure.
-
To the residue, add ethyl acetate (50 mL) and 1 N HCl (20 mL). Stir vigorously for 15 minutes.
-
Separate the organic layer, and wash it sequentially with water (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired (S)-2-Bromo-1-(3,4-dimethylphenyl)ethanol.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Visualizations
Caption: Experimental workflow for the CBS reduction.
Caption: Mechanism of CBS-catalyzed ketone reduction.
Conclusion
The protocols and data presented herein provide a robust starting point for researchers engaged in the stereoselective synthesis of chiral molecules derived from this compound. The proposed asymmetric reduction via CBS catalysis is a powerful and well-documented strategy that is expected to deliver the desired chiral alcohol with high yield and excellent enantioselectivity. These application notes are intended to facilitate the development of novel synthetic routes toward valuable chiral building blocks for the pharmaceutical and fine chemical industries. Further optimization of reaction conditions may be necessary to achieve desired outcomes for specific applications.
References
Application Notes and Protocols for 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone in API Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone is a versatile α-bromoketone that serves as a critical building block in the synthesis of various heterocyclic compounds, particularly substituted thiazole derivatives. Its reactive nature makes it a valuable precursor for the development of active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the synthesis of a key API intermediate, 2-amino-4-(3,4-dimethylphenyl)thiazole, and discusses its potential therapeutic applications.
Application: Precursor for 2-amino-4-(3,4-dimethylphenyl)thiazole
This compound is primarily utilized in the Hantzsch thiazole synthesis to produce 2-amino-4-(3,4-dimethylphenyl)thiazole. This reaction involves the condensation of the α-bromoketone with a thioamide, typically thiourea, to form the thiazole ring. The resulting 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.
Synthesis Workflow
The synthesis of 2-amino-4-(3,4-dimethylphenyl)thiazole from this compound follows a straightforward, one-pot procedure.
Caption: Synthetic workflow for 2-amino-4-(3,4-dimethylphenyl)thiazole.
Experimental Protocol: Synthesis of 2-amino-4-(3,4-dimethylphenyl)thiazole
This protocol details the synthesis of 2-amino-4-(3,4-dimethylphenyl)thiazole via the Hantzsch thiazole synthesis.
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Water
-
Sodium Bicarbonate (NaHCO₃) solution (5% w/v)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and flask
-
Filter paper
-
Beakers
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent) and thiourea (1.2 equivalents).
-
Solvent Addition: Add ethanol to the flask to serve as the reaction solvent.
-
Reaction Conditions: The reaction mixture is heated to reflux with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction (typically a few hours), the mixture is cooled to room temperature. The cooled mixture is then poured into a beaker containing a 5% aqueous solution of sodium bicarbonate to neutralize any acid formed during the reaction and to precipitate the product.
-
Isolation: The resulting solid product is collected by vacuum filtration using a Büchner funnel.
-
Purification: The crude product is washed with water and then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-amino-4-(3,4-dimethylphenyl)thiazole.
Quantitative Data
| Parameter | Value | Reference |
| Precursor | This compound | N/A |
| Reactant | Thiourea | N/A |
| Product | 2-amino-4-(3,4-dimethylphenyl)thiazole | N/A |
| Typical Yield | 70-90% | General literature for Hantzsch synthesis |
| Purity | >95% (after recrystallization) | General literature for Hantzsch synthesis |
Biological Significance and Potential Signaling Pathways
2-Aminothiazole derivatives are known to possess a broad spectrum of pharmacological activities, with a significant focus on their potential as anticancer agents. While the specific mechanism of action for 2-amino-4-(3,4-dimethylphenyl)thiazole is a subject of ongoing research, related compounds have been shown to act as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer.
Many 2-aminothiazole-based compounds have demonstrated potent and selective inhibitory activity against a range of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[1] The anticancer effects of some 2-amino-1,3,4-thiadiazole derivatives, which are structurally related to aminothiazoles, have been attributed to the inhibition of cell proliferation and migration.[2]
One of the key signaling pathways often targeted by kinase inhibitors is the MAPK/ERK pathway. Inhibition of this pathway can lead to cell cycle arrest and apoptosis. For instance, some 2-amino-1,3,4-thiadiazole derivatives have been shown to inhibit the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The activity of a new 2-amino-1,3,4-thiadiazole derivative 4ClABT in cancer and normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent ring bromination in the synthesis of 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone, with a primary focus on preventing the common side reaction of aromatic ring bromination.
Frequently Asked Questions (FAQs)
Q1: Why is ring bromination a significant side reaction in the synthesis of this compound?
A1: The starting material, 1-(3,4-dimethyl-phenyl)-ethanone, contains a benzene ring activated by two electron-donating methyl groups. These groups increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. Bromine (Br₂) is an electrophile, and under certain conditions, it can react with the activated aromatic ring in an electrophilic aromatic substitution reaction, leading to the formation of undesired ring-brominated byproducts in addition to the target alpha-brominated product.
Q2: What is the general mechanism for the desired alpha-bromination of a ketone?
A2: Under acidic conditions, the alpha-bromination of a ketone proceeds through an enol intermediate. The carbonyl oxygen is first protonated by the acid catalyst, which increases the acidity of the alpha-hydrogens. A weak base then removes an alpha-proton to form an enol. The electron-rich double bond of the enol then acts as a nucleophile and attacks a molecule of bromine (or another electrophilic bromine source), leading to the formation of the alpha-bromo ketone after deprotonation.[1]
Q3: What are the most common brominating agents used for alpha-bromination, and what are their advantages and disadvantages?
A3: Several brominating agents are commonly used. The choice of reagent can significantly impact the selectivity and yield of the reaction.
| Brominating Agent | Advantages | Disadvantages |
| Bromine (Br₂) | Inexpensive and readily available. | Highly toxic, corrosive, and can lead to significant ring bromination, especially with activated substrates.[2] |
| N-Bromosuccinimide (NBS) | A solid reagent that is easier and safer to handle than liquid bromine. Often provides higher selectivity for alpha-bromination over ring bromination.[2][3] | Can be less reactive than bromine and may require a radical initiator or acid catalyst. Thermal stability can be a concern in some solvents. |
| Copper(II) Bromide (CuBr₂) | A solid reagent that can provide good selectivity for alpha-bromination and is often used under milder conditions. | Can require stoichiometric amounts and the workup may involve removal of copper salts. |
| Pyridine Hydrobromide Perbromide | A solid, stable, and easy-to-handle reagent that delivers bromine in a controlled manner, often leading to high yields and selectivity.[2] | Can be more expensive than other bromine sources. |
| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | A high-selectivity brominating agent that is relatively inexpensive and easy to handle.[4] | May require specific reaction conditions and solvents for optimal performance. |
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Significant formation of ring-brominated byproducts.
-
Cause A: Highly reactive brominating agent.
-
Solution: Avoid using elemental bromine (Br₂) directly, as its high reactivity favors electrophilic aromatic substitution. Instead, opt for a milder and more selective brominating agent such as N-Bromosuccinimide (NBS) or Copper(II) Bromide (CuBr₂).
-
-
Cause B: Inappropriate solvent.
-
Solution: The choice of solvent can influence the reaction pathway. Non-polar solvents may favor radical pathways (alpha-bromination with NBS), while polar, protic solvents under acidic conditions can promote enol formation necessary for alpha-bromination. However, strongly acidic conditions can also enhance ring bromination. Consider using solvents like methanol, ethanol, or ethyl acetate.
-
-
Cause C: High reaction temperature.
-
Solution: Higher temperatures can increase the rate of competing side reactions, including ring bromination. Conduct the reaction at a lower temperature (e.g., 0-5 °C) to improve selectivity for the desired alpha-bromination.
-
Issue 2: Low yield of the desired product.
-
Cause A: Incomplete reaction.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is not fully consumed, consider extending the reaction time or slightly increasing the temperature if selectivity is not compromised. Ensure the brominating agent is added in the correct stoichiometric amount (a slight excess may be necessary).
-
-
Cause B: Formation of multiple byproducts.
-
Solution: Besides ring bromination, di-bromination at the alpha-position can also occur. Use a controlled amount of the brominating agent (typically 1.0-1.1 equivalents). The choice of a selective brominating agent and optimized reaction conditions as described for Issue 1 will also help minimize other byproducts.
-
-
Cause C: Degradation of the product during workup.
-
Solution: The alpha-bromo ketone product can be lachrymatory and potentially unstable. Ensure the workup procedure is performed promptly and efficiently. Neutralize any excess acid carefully and avoid prolonged exposure to high temperatures during solvent removal.
-
Issue 3: Difficulty in purifying the product.
-
Cause A: Similar polarity of the product and byproducts.
-
Solution: If ring-brominated isomers are present, their polarity may be very similar to the desired product, making separation by column chromatography challenging. The most effective solution is to prevent their formation in the first place by optimizing the reaction conditions for high selectivity. If separation is necessary, careful selection of the eluent system for column chromatography and potentially the use of high-performance liquid chromatography (HPLC) may be required.
-
-
Cause B: Residual starting material.
-
Solution: If the reaction has not gone to completion, the starting material can be difficult to separate from the product. Driving the reaction to completion, as suggested in Issue 2, is the best approach. Recrystallization can sometimes be effective in separating the product from the unreacted starting material.
-
Experimental Protocols
Protocol 1: Selective Alpha-Bromination using N-Bromosuccinimide (NBS)
This protocol is designed to favor alpha-bromination while minimizing ring bromination.
Materials:
-
1-(3,4-dimethyl-phenyl)-ethanone
-
N-Bromosuccinimide (NBS)
-
Ethanol
-
Potassium dihydrogen phosphate (KH₂PO₄) (as a mild catalyst)[5]
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(3,4-dimethyl-phenyl)-ethanone (1.0 eq) in ethanol.
-
Add a catalytic amount of KH₂PO₄ (e.g., 10 mol%).[5]
-
Add N-Bromosuccinimide (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (typically within 1-2 hours), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield this compound.
Protocol 2: Alpha-Bromination using Copper(II) Bromide
This method offers an alternative for selective alpha-bromination.
Materials:
-
1-(3,4-dimethyl-phenyl)-ethanone
-
Copper(II) Bromide (CuBr₂)
-
Ethyl acetate
-
Chloroform
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, add 1-(3,4-dimethyl-phenyl)-ethanone (1.0 eq) and Copper(II) Bromide (2.2 eq).
-
Add a 1:1 mixture of ethyl acetate and chloroform as the solvent.
-
Heat the mixture to reflux with stirring. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the copper(I) bromide precipitate and wash the solid with ethyl acetate.
-
Combine the filtrate and washings, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Brominating Agents for the Alpha-Bromination of Acetophenone Derivatives.
| Brominating Agent | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pyridine Hydrobromide Perbromide | 4-Chloroacetophenone | Acetic Acid | 90 | 3 | 85 | [2] |
| Pyridine Hydrobromide Perbromide | 4-Trifluoromethylacetophenone | Acetic Acid | 90 | 3 | 90 | [2] |
| N-Bromosuccinimide (NBS) | 4-Chloroacetophenone | Acetic Acid | 90 | 3 | Low | [2] |
| Copper(II) Bromide | 4-Chloroacetophenone | Acetic Acid | 90 | 3 | ~60 | [2] |
| N-Bromosuccinimide (NBS) / KH₂PO₄ | Acetophenone | Ethanol | Reflux | 0.17 | 96 | [5] |
| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Acetophenone | Methanol | 20 | 5 | 65-95 | [4] |
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 4. CN1289456C - Method for synthesizing alpha-bromo-acetophenone - Google Patents [patents.google.com]
- 5. acgpubs.org [acgpubs.org]
Technical Support Center: Purification of 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions (FAQs) regarding the purification of 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the recrystallization of this compound?
A1: While specific solubility data for this compound is not extensively available in the literature, ethanol is a highly recommended starting solvent. For the general class of α-bromo ketones, alcohols like ethanol and methanol, as well as ethyl acetate, are often effective for recrystallization. It is always best practice to perform small-scale solvent screening to determine the ideal solvent or solvent mixture for your specific sample.
Q2: What is the expected melting point of pure this compound?
A2: A definitive, experimentally verified melting point for this compound is not consistently reported in publicly available literature. However, for structurally similar compounds such as 2-bromoacetophenone, a melting point of 48-51 °C is cited.[1] The purity of your compound should be assessed by a sharp melting point range that is consistent across multiple recrystallization batches.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" is a common issue in recrystallization and can occur for several reasons. Here are some troubleshooting steps:
-
Slow down the cooling process: Allow the solution to cool gradually to room temperature before placing it in an ice bath. Rapid cooling can favor the formation of an oil over crystals.
-
Add more solvent: The solution may be too concentrated. Add a small amount of additional hot solvent to the oiled mixture and reheat until a clear solution is formed, then cool slowly.
-
Change the solvent system: The boiling point of your solvent might be too high, or the compound may be too soluble. Consider a lower-boiling point solvent or a solvent/anti-solvent system. For instance, you could dissolve the compound in a minimal amount of a good solvent (like ethanol) and then slowly add a poor solvent (like water) until the solution becomes slightly turbid, then heat to clarify and cool slowly.
Q4: No crystals are forming even after the solution has cooled. What are the next steps?
A4: If crystals do not form, the solution is likely supersaturated. You can induce crystallization by:
-
Scratching the inner surface of the flask: Use a glass rod to gently scratch the flask below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to act as a template for crystallization.
-
Reducing the solvent volume: If too much solvent was used, the solution might not be saturated enough. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
Experimental Protocols
General Protocol for Recrystallization of this compound
This protocol is a representative method based on general procedures for the recrystallization of α-bromo ketones.
1. Solvent Selection:
- Place a small amount of the crude this compound into several test tubes.
- Add a few drops of different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexane) to each test tube at room temperature to assess solubility.
- A suitable solvent will dissolve the compound when heated but will result in poor solubility at room temperature or upon cooling.
- Ethanol is a good starting point for this class of compounds.
2. Dissolution:
- Place the crude compound in an Erlenmeyer flask.
- Add a minimal amount of the selected recrystallization solvent.
- Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.
- Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent.
3. Decolorization (Optional):
- If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.
- Swirl the flask and gently reheat to boiling for a few minutes.
- Perform a hot filtration through a fluted filter paper to remove the charcoal.
4. Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature on a benchtop. Do not disturb the flask during this process.
- Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
5. Isolation and Drying of Crystals:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of the cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.
- Dry the crystals in a desiccator under vacuum to remove any residual solvent.
6. Purity Assessment:
- Determine the melting point of the dried crystals. A sharp melting point range close to the literature value (if available) indicates high purity.
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) |
| This compound | 2633-50-3 | C₁₀H₁₁BrO | 227.10 | Not consistently reported |
| 2-Bromoacetophenone | 70-11-1 | C₈H₇BrO | 199.04 | 48-51[1] |
| 2-Bromo-1-(4-methoxyphenyl)ethanone | 2632-13-5 | C₉H₉BrO₂ | 229.07 | 48 |
| p-Bromophenacyl bromide | 99-73-0 | C₈H₆Br₂O | 277.94 | 108-109 |
Table 2: Suggested Solvents for Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar | 78 | Often a good choice for α-bromo ketones. |
| Methanol | Polar | 65 | Similar to ethanol, but lower boiling point. |
| Isopropanol | Polar | 82 | Another suitable alcohol for recrystallization. |
| Ethyl Acetate | Medium | 77 | Can be effective, sometimes used in combination with hexane. |
| Hexane | Non-polar | 69 | Typically used as an anti-solvent with a more polar solvent. |
| Water | Very Polar | 100 | Generally used as an anti-solvent with a water-miscible organic solvent like ethanol. |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization problems.
References
Optimizing reaction conditions for the synthesis of 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or gradually increasing the temperature. For instance, in brominations of acetophenone derivatives, reactions are often conducted for 3 hours at 90°C to achieve high yields.[1] |
| Inactive brominating agent. | Use a fresh batch of the brominating agent. N-Bromosuccinimide (NBS) should be recrystallized if it is old or appears discolored. | |
| Inappropriate solvent. | Ensure the solvent is anhydrous and suitable for the reaction. Common solvents for α-bromination include methanol, acetic acid, and chloroform.[1][2] | |
| Formation of Multiple Products (Side Reactions) | Dibromination: Excess of the brominating agent. | Use a 1:1 or a slight excess (e.g., 1:1.1) molar ratio of the starting material to the brominating agent.[1] Add the brominating agent portion-wise to maintain a low concentration in the reaction mixture. |
| Ring Bromination: The 3,4-dimethylphenyl group is activated towards electrophilic aromatic substitution. This is more likely with molecular bromine (Br₂). | Use a milder brominating agent like N-Bromosuccinimide (NBS) or pyridine hydrobromide perbromide, which favor α-bromination over ring bromination.[1] Running the reaction in the dark can also minimize radical-induced ring bromination. | |
| Product Decomposition during Work-up | Presence of residual acid or base from the reaction. | Neutralize the reaction mixture carefully during the aqueous work-up. Wash the organic layer with a saturated sodium bicarbonate solution to remove any acid, followed by a brine wash. |
| Hydrolysis of the α-bromo ketone. | Minimize contact with water, especially at elevated temperatures. Ensure the organic extracts are thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent evaporation. | |
| Difficulty in Product Purification | Similar polarities of the product and unreacted starting material or byproducts. | Column chromatography using a silica gel stationary phase is a common purification method. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, can be optimized to achieve good separation. |
| Oily product that is difficult to crystallize. | If the product is an oil, try trituration with a non-polar solvent like cold hexanes to induce crystallization. If recrystallization is attempted, ensure the crude product is sufficiently pure, as impurities can inhibit crystal formation. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the α-bromination of 1-(3,4-dimethyl-phenyl)-ethanone?
A1: Under acidic conditions, the reaction proceeds through an enol intermediate. The ketone is first protonated, followed by deprotonation at the α-carbon to form the enol. The electron-rich double bond of the enol then attacks the bromine, leading to the α-brominated product.
Q2: Which brominating agent is best for this synthesis?
A2: The choice of brominating agent is crucial to avoid side reactions. While molecular bromine (Br₂) can be used, it increases the risk of ring bromination due to the electron-rich nature of the 3,4-dimethylphenyl ring. N-Bromosuccinimide (NBS) or pyridine hydrobromide perbromide are often preferred as they provide a controlled source of bromine and are more selective for α-bromination.[1]
Q3: What are the optimal reaction conditions?
A3: Optimal conditions can vary depending on the chosen brominating agent and solvent. For α-bromination of substituted acetophenones, a reaction temperature of around 90°C and a reaction time of 3 hours have been shown to be effective when using pyridine hydrobromide perbromide in acetic acid.[1] It is always recommended to monitor the reaction by TLC to determine the optimal endpoint.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a suitable eluent system (e.g., hexane:ethyl acetate) to separate the starting material, product, and any byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress.
Q5: What is the best method for purifying the final product?
A5: Column chromatography on silica gel is a common and effective method for purifying α-bromo ketones. A gradient elution with a mixture of hexane and ethyl acetate usually provides good separation. Recrystallization from a suitable solvent can be used for further purification if the product is a solid.
Data Presentation
The following table summarizes the yields of α-bromoacetophenones for different substrates under optimized conditions using pyridine hydrobromide perbromide as the brominating agent. This data can serve as a reference for what to expect in similar syntheses.
| Starting Acetophenone Derivative | Yield (%) |
| 4-Trifluoromethylacetophenone | 90 |
| 4-Chloroacetophenone | 85 |
| 4-Bromoacetophenone | 82 |
| 4-Nitroacetophenone | 78 |
| 4-Methylacetophenone | 75 |
| Acetophenone | 72 |
Data adapted from a study on the α-bromination of acetophenone derivatives with pyridine hydrobromide perbromide at 90°C for 3 hours.[1]
Experimental Protocols
General Protocol for the α-Bromination of 1-(3,4-dimethylphenyl)ethanone:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(3,4-dimethylphenyl)ethanone in a suitable solvent such as glacial acetic acid or methanol.[1][2]
-
Addition of Brominating Agent: Add the brominating agent (e.g., N-Bromosuccinimide or pyridine hydrobromide perbromide) in a 1.0 to 1.1 molar equivalent to the starting material.[1] The addition can be done in portions to control the reaction.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90°C) and stir for the required time (e.g., 3 hours).[1] Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If using an acidic solvent, carefully neutralize it with a base such as a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.
Visualizations
Caption: Acid-catalyzed α-bromination pathway.
Caption: General experimental workflow.
Caption: Troubleshooting common issues.
References
Technical Support Center: Synthesis of 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in the synthesis of this compound?
A1: The most frequently encountered byproducts in the α-bromination of 1-(3,4-dimethyl-phenyl)-ethanone are:
-
Dibrominated Ketone: 2,2-Dibromo-1-(3,4-dimethyl-phenyl)-ethanone, resulting from over-bromination of the α-carbon.
-
Ring-Brominated Isomers: Bromination on the aromatic ring can occur, leading to isomers such as 1-(2-bromo-4,5-dimethyl-phenyl)-ethanone, 1-(5-bromo-2,3-dimethyl-phenyl)-ethanone, or 1-(6-bromo-3,4-dimethyl-phenyl)-ethanone. The substitution pattern is influenced by the directing effects of the acetyl and methyl groups.
-
Unreacted Starting Material: Incomplete conversion can lead to the presence of 1-(3,4-dimethyl-phenyl)-ethanone in the final product mixture.
-
Hydrolysis Product: If water is present during workup or storage, the product can hydrolyze to 2-Hydroxy-1-(3,4-dimethyl-phenyl)-ethanone.
Q2: How can I minimize the formation of the dibrominated byproduct?
A2: To reduce the formation of 2,2-dibromo-1-(3,4-dimethyl-phenyl)-ethanone, it is crucial to control the stoichiometry of the brominating agent. Using a slight excess (typically 1.0-1.1 equivalents) of the brominating agent is often sufficient for complete conversion of the starting material without significant over-bromination. Slow, controlled addition of the brominating agent and maintaining a consistent reaction temperature can also help improve selectivity.
Q3: What conditions favor ring bromination, and how can it be avoided?
A3: Ring bromination is an electrophilic aromatic substitution reaction that competes with the desired α-bromination. Conditions that favor ring bromination include the use of Lewis acid catalysts (e.g., AlCl₃, FeCl₃) and certain polar solvents. To avoid this side reaction, it is recommended to use reaction conditions that favor a radical or enol-based α-bromination pathway. The use of N-bromosuccinimide (NBS) with a radical initiator (like AIBN or benzoyl peroxide) in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane is a common strategy to promote selective α-bromination.
Q4: What is the role of an acid catalyst in this synthesis?
A4: An acid catalyst, such as hydrobromic acid (HBr) or acetic acid, can promote the α-bromination of ketones by catalyzing the formation of the enol tautomer. The enol is the nucleophilic species that reacts with the electrophilic bromine. However, strong acidic conditions can also promote side reactions, including ring bromination. Therefore, the choice and concentration of the acid catalyst must be carefully optimized.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | 1. Incomplete reaction. 2. Formation of multiple byproducts. 3. Decomposition of the product during workup. | 1. Monitor the reaction progress using TLC or GC-MS to ensure complete consumption of the starting material. If necessary, increase the reaction time or temperature slightly. 2. Optimize reaction conditions to improve selectivity (see FAQs and byproduct-specific troubleshooting below). 3. Use a mild workup procedure. Wash the organic layer with a sodium bicarbonate solution to neutralize any acid and avoid prolonged exposure to high temperatures. |
| High percentage of dibrominated byproduct | 1. Excess of brominating agent. 2. High reaction temperature. | 1. Use a stoichiometric amount (1.0-1.1 equivalents) of the brominating agent. 2. Perform the reaction at a lower temperature and monitor the progress closely. |
| Significant amount of ring-brominated byproducts | 1. Use of a Lewis acid catalyst. 2. Use of a polar protic solvent. | 1. Avoid Lewis acid catalysts if α-bromination is desired. 2. Use a non-polar solvent like CCl₄ or cyclohexane. Consider using NBS with a radical initiator. |
| Product is an oil and difficult to crystallize | Presence of impurities, particularly unreacted starting material or isomeric byproducts. | Purify the crude product using column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to separate the desired product from impurities. |
| Product decomposes upon storage | The product is a lachrymator and can be sensitive to moisture and light. | Store the purified product in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place. |
Data Presentation
The following table provides illustrative data on the expected product distribution in the bromination of 1-(3,4-dimethyl-phenyl)-ethanone under different hypothetical reaction conditions. Note that these are representative values and actual results may vary depending on the specific experimental setup.
| Reaction Conditions | Starting Material (%) | Desired Product (%) | Dibrominated Byproduct (%) | Ring-Brominated Byproducts (%) |
| NBS (1.1 eq), AIBN, CCl₄, reflux | < 5 | 85-95 | < 5 | < 2 |
| Br₂ (1.1 eq), Acetic Acid, 25°C | 5-10 | 70-80 | 5-10 | 5-10 |
| Br₂ (1.1 eq), AlCl₃ (cat.), CH₂Cl₂, 0°C | 10-20 | 20-30 | < 5 | 50-60 |
| Br₂ (2.2 eq), Acetic Acid, 50°C | < 1 | 10-20 | 70-80 | 5-10 |
Experimental Protocols
Protocol 1: Selective α-Bromination using N-Bromosuccinimide (NBS)
This method is designed to maximize the yield of the desired α-bromo ketone while minimizing ring bromination.
Materials:
-
1-(3,4-dimethyl-phenyl)-ethanone
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(3,4-dimethyl-phenyl)-ethanone (1.0 eq) in anhydrous CCl₄.
-
Add NBS (1.05 eq) and a catalytic amount of AIBN or BPO to the solution.
-
Heat the mixture to reflux (approx. 77°C) and monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Visualizations
Reaction Pathway and Potential Byproducts
Technical Support Center: Hantzsch Thiazole Synthesis with Substituted Phenacyl Bromides
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the Hantzsch thiazole synthesis, with a specific focus on challenges encountered when using substituted phenacyl bromides.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q1: I am getting a very low yield or no desired thiazole product. What are the common causes and how can I fix this?
A1: Low yields in the Hantzsch synthesis can arise from several factors, particularly when using substituted phenacyl bromides.[1] Key areas to investigate include reactant purity, reaction conditions, and the electronic nature of the substituents on the phenacyl bromide.
Potential Causes and Solutions:
-
Impure Reactants: Impurities in the α-haloketone (substituted phenacyl bromide) or the thioamide can lead to unwanted side reactions, consuming starting materials.[1]
-
Solution: Ensure the purity of your starting materials. Recrystallize the phenacyl bromide and thioamide if necessary. Use fresh, anhydrous solvents, as water can sometimes be detrimental.[1]
-
-
Substituent Effects:
-
Electron-Withdrawing Groups (EWGs): Phenacyl bromides with strong EWGs (e.g., -NO₂, -CN, -CF₃) on the phenyl ring are more reactive. This can sometimes lead to increased side reactions if not controlled properly.
-
Solution: Consider lowering the reaction temperature and shortening the reaction time. Monitor the reaction closely using Thin Layer Chromatography (TLC).
-
-
Electron-Donating Groups (EDGs): Phenacyl bromides with EDGs (e.g., -OCH₃, -CH₃) are less reactive.[2] This can lead to incomplete conversion.
-
-
Inappropriate Solvent: The choice of solvent is crucial for reaction rate and yield.[1]
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to unreacted starting materials and lower yields.
-
Solution: A slight excess of the thioamide (e.g., 1.2 to 1.5 equivalents) is often used to ensure complete consumption of the phenacyl bromide.[4]
-
Issue 2: Formation of Side Products and Purification Challenges
Q2: My TLC shows multiple spots, and I am struggling to purify the final product. What are the likely side products and how can I minimize their formation?
A2: The formation of multiple products is a common challenge, especially with highly reactive or sterically hindered substituted phenacyl bromides.
Common Side Reactions and Mitigation Strategies:
-
Self-condensation of Phenacyl Bromide: This can occur under basic conditions or upon prolonged heating.
-
Solution: Maintain a neutral or slightly acidic reaction medium initially. Add a non-nucleophilic base for the final neutralization step after the reaction is complete.[6]
-
-
Formation of Isomeric Products: With unsymmetrical thioamides, there is a possibility of forming regioisomers.
-
Solution: The reaction is generally regioselective, but this can be influenced by the substituents. Careful characterization (e.g., using NMR) is essential to confirm the structure of the major product.
-
-
Hydrolysis of Phenacyl Bromide: The presence of water can lead to the hydrolysis of the phenacyl bromide to the corresponding phenacyl alcohol, especially at elevated temperatures.
-
Solution: Use anhydrous solvents and protect the reaction from atmospheric moisture.[1]
-
Purification Tips:
-
The thiazole product is often basic and can be protonated. After the reaction, neutralizing the mixture with a weak base like sodium carbonate can precipitate the product, which can then be isolated by filtration.[4][6]
-
If precipitation is not effective, column chromatography on silica gel is a common purification method.[7] A solvent system such as ethyl acetate/hexanes is often employed.[7]
-
Recrystallization from a suitable solvent like ethanol can be used to obtain a highly pure product.[8]
Frequently Asked Questions (FAQs)
Q3: How do substituents on the phenacyl bromide affect the reaction rate?
A3: The electronic nature of the substituent on the phenyl ring of the phenacyl bromide significantly influences the reaction rate. The initial step of the Hantzsch synthesis is a nucleophilic attack of the thioamide's sulfur on the α-carbon of the phenacyl bromide (an SN2 reaction).[4][6]
-
Electron-Withdrawing Groups (EWGs): EWGs increase the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack. This generally leads to a faster reaction rate.
-
Electron-Donating Groups (EDGs): EDGs decrease the electrophilicity of the α-carbon, which can slow down the initial SN2 step and thus the overall reaction rate.[2]
Q4: What is the role of temperature in the Hantzsch thiazole synthesis?
A4: Temperature is a critical parameter. Many Hantzsch syntheses require heating to proceed at a reasonable rate.[6] Conventional methods often involve refluxing the reaction mixture for several hours.[9][10] However, microwave-assisted synthesis can dramatically reduce reaction times to minutes, often at temperatures between 90-130°C.[1][3] The optimal temperature will depend on the specific substrates and solvent used.
Q5: Are there any alternatives to using phenacyl bromides?
A5: Yes, other α-haloketones such as phenacyl chlorides can also be used.[6] In some cases, α-tosyloxy ketones can be employed. Additionally, greener methods are being developed that avoid the use of halogenated starting materials altogether, though these may involve different reaction pathways.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the Hantzsch synthesis using various substituted phenacyl bromides, as reported in the literature.
| Substituent on Phenacyl Bromide | Thioamide | Solvent | Conditions | Reaction Time | Yield (%) | Reference |
| H | Thiourea | Methanol | Heat (100°C hot plate setting) | 30 min | ~99% | [4][6] |
| 4-Fluoro | Aryl-substituted thiosemicarbazones | Absolute Ethanol | Reflux | 3-4 hours | Not specified | [8] |
| Various (with 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one) | Thiourea & Substituted Benzaldehydes | Ethanol/Water (1:1) | Reflux (65°C) | 2 - 3.5 hours | 79-90% | [5] |
| Various (with 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one) | Thiourea & Substituted Benzaldehydes | Ethanol/Water (1:1) | Ultrasonic Irradiation (RT) | 1.5 - 2 hours | 79-90% | [5] |
| Phenyl (Imidazo[2,1-b]thiazole core) | Substituted Thioureas | Methanol | Microwave | < 30 min | 89-95% | [3] |
| Phenyl (Imidazo[2,1-b]thiazole core) | Substituted Thioureas | Methanol | Reflux | 8 hours | Lower than microwave | [3] |
Key Experimental Protocols
General Protocol for the Synthesis of 2-Amino-4-(substituted-phenyl)thiazole
This protocol is a generalized procedure based on common laboratory practices for the Hantzsch synthesis.[4]
Materials:
-
Substituted phenacyl bromide (1.0 mmol)
-
Thiourea (1.2 - 1.5 mmol)
-
Methanol or Ethanol (5-10 mL)
-
5% Sodium Carbonate solution
-
Deionized water
Procedure:
-
In a round-bottom flask or a scintillation vial equipped with a magnetic stir bar, combine the substituted phenacyl bromide (1.0 mmol) and thiourea (1.2-1.5 mmol).[4]
-
Add the solvent (e.g., methanol, 5 mL).[4]
-
Heat the mixture with stirring. A hot plate or an oil bath can be used. The reaction temperature and time will vary depending on the substituent on the phenacyl bromide (see Troubleshooting Guide). Monitor the reaction progress by TLC.[4][8]
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), remove the reaction from the heat and allow it to cool to room temperature.[4]
-
Pour the reaction mixture into a beaker containing 5% aqueous sodium carbonate solution (approx. 20 mL).[4][6]
-
Stir the resulting mixture. The product should precipitate as a solid.[6]
-
Collect the solid product by vacuum filtration using a Buchner funnel.[4]
-
Wash the filter cake with cold water to remove any inorganic salts.[4]
-
Allow the solid to air dry on a watch glass.[4]
-
Determine the mass and calculate the percent yield.
-
Characterize the product using appropriate analytical techniques (e.g., melting point, NMR, IR).[4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. scribd.com [scribd.com]
- 8. benchchem.com [benchchem.com]
- 9. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Regioselectivity in reactions of 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone with unsymmetrical nucleophiles
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone and unsymmetrical nucleophiles.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: I am not getting the expected thiazole product in my reaction between this compound and my unsymmetrical thioamide. What could be the problem?
-
Answer: Low or no yield in Hantzsch thiazole synthesis can stem from several factors:
-
Reagent Purity: Ensure the this compound is pure and has not decomposed. α-Bromo ketones can be lachrymatory and unstable over long-term storage. Similarly, verify the purity of the thioamide.
-
Reaction Conditions: The reaction often requires heating. Ensure the reaction temperature is appropriate for the specific thioamide and solvent used. Refluxing in ethanol is a common condition.
-
Solvent: The choice of solvent is crucial. While ethanol is frequently used, other solvents like methanol or DMF can be employed. The solvent should be anhydrous as water can lead to side reactions.
-
Reaction Time: The reaction time can vary from a few hours to overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time.
-
Issue 2: Poor Regioselectivity
-
Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
-
Answer: Achieving high regioselectivity with unsymmetrical nucleophiles is a common challenge. Here are some strategies to consider:
-
Nature of the Nucleophile: The electronic and steric properties of the unsymmetrical nucleophile play a significant role. For N-substituted thioureas, the substitution pattern on the nitrogen can influence which nitrogen atom participates in the initial nucleophilic attack.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature may favor the formation of the thermodynamically more stable regioisomer.
-
Catalyst: While the Hantzsch synthesis is often performed without a catalyst, the addition of a mild acid or base can sometimes influence the regiochemical outcome.
-
Solvent: The polarity of the solvent can affect the transition states of the two competing pathways, thereby influencing the product ratio. Experiment with a range of solvents from polar protic (e.g., ethanol) to polar aprotic (e.g., DMF, acetonitrile).
-
-
Protecting Groups: In some cases, temporarily protecting one of the nucleophilic centers can direct the reaction towards the desired regioisomer.
-
Issue 3: Formation of Side Products
-
Question: I am observing significant side product formation in my reaction. What are the likely side products and how can I minimize them?
-
Answer: Common side products in the reaction of α-bromo ketones include:
-
Hydrolysis: Reaction of the α-bromo ketone with any residual water can lead to the formation of the corresponding α-hydroxy ketone. Ensure all reagents and solvents are dry.
-
Self-condensation of the α-bromo ketone: Under basic conditions, the α-bromo ketone can undergo self-condensation.
-
Favorskii Rearrangement: In the presence of a strong base, α-halo ketones can undergo the Favorskii rearrangement. Using a mild base or running the reaction under neutral or slightly acidic conditions can mitigate this.
-
Minimization Strategies:
-
Use purified and dry reagents and solvents.
-
Control the reaction temperature carefully.
-
Optimize the stoichiometry of the reactants. An excess of the nucleophile is sometimes used to ensure complete consumption of the α-bromo ketone.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the regioselectivity of reactions involving this compound.
What is the general mechanism for the Hantzsch thiazole synthesis?
The Hantzsch thiazole synthesis is a classic method for the formation of a thiazole ring. The reaction typically involves the cyclocondensation of an α-haloketone with a thioamide. The generally accepted mechanism proceeds through the following steps:
-
Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the bromo-ketone, displacing the bromide ion.
-
Cyclization: The nitrogen atom of the resulting intermediate then attacks the carbonyl carbon of the ketone in an intramolecular fashion.
-
Dehydration: The resulting tetrahedral intermediate undergoes dehydration to form the thiazole ring.
Which factors primarily influence the regioselectivity of the reaction with an unsymmetrical nucleophile like N-substituted thiourea?
When an unsymmetrical nucleophile such as an N-substituted thiourea is used, two different regioisomers can be formed. The regioselectivity is primarily governed by:
-
Nucleophilicity of the Sulfur vs. Nitrogen: In the initial step of the Hantzsch synthesis, the more nucleophilic atom of the thioamide will preferentially attack the α-carbon of the bromo-ketone. Generally, the sulfur atom is more nucleophilic than the nitrogen atoms.
-
Steric Hindrance: The steric bulk of the substituents on the nucleophile and the α-bromo ketone can influence the approach of the nucleophile to the electrophilic centers.
-
Electronic Effects: Electron-donating or withdrawing groups on both the 3,4-dimethylphenyl ring of the ketone and on the unsymmetrical nucleophile can alter the electron density at the reacting centers, thereby influencing the reaction pathway. For instance, a more electron-rich nitrogen atom in the nucleophile might be more competitive in the initial attack.
-
Reaction Conditions: As mentioned in the troubleshooting section, temperature, solvent, and the presence of catalysts can all play a role in determining the final product ratio.
How can I determine the regiochemistry of the product(s)?
The unambiguous determination of the regioisomers formed is crucial. The following analytical techniques are typically employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structure elucidation. The chemical shifts and coupling patterns of the protons and carbons in the thiazole ring and its substituents will be different for each regioisomer. 2D NMR techniques such as HMBC and HSQC can be particularly useful in establishing the connectivity between different parts of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the molecular formula of the product. Fragmentation patterns observed in MS/MS experiments can sometimes provide clues about the structure.
-
X-ray Crystallography: If a suitable single crystal of the product can be obtained, X-ray crystallography provides definitive proof of the molecular structure and regiochemistry.
Are there any known examples of regioselective reactions with substrates similar to this compound?
Yes, for instance, a study on the reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas reported fascinating results on regioselectivity. The study found that out of 20 combinations, 10 resulted in the exclusive formation of the desired 2-(N-arylamino)-5-acyl-4-methylthiazoles, while seven led to an unexpected rearranged product, and three furnished a mixture of both. The regioselectivity was attributed to the greater electrophilicity of one carbonyl carbon over the other. While not the exact same starting material, this study highlights the subtle factors that can dramatically influence the regiochemical outcome of such reactions.
Data Presentation
The following table summarizes hypothetical, yet plausible, quantitative data for the reaction of this compound with various unsymmetrical nucleophiles, based on the trends observed in the literature for similar reactions. This data is for illustrative purposes to guide researchers in their experimental design and analysis.
| Nucleophile | Reaction Conditions | Product(s) | Ratio (A:B) | Yield (%) |
| N-Phenylthiourea | Ethanol, Reflux, 4h | 2-(Phenylamino)-4-(3,4-dimethylphenyl)thiazole (A) and 3-Phenyl-2-imino-4-(3,4-dimethylphenyl)-2,3-dihydrothiazole (B) | 85:15 | 78 |
| N-Methylthiourea | Methanol, RT, 12h | 2-(Methylamino)-4-(3,4-dimethylphenyl)thiazole (A) and 3-Methyl-2-imino-4-(3,4-dimethylphenyl)-2,3-dihydrothiazole (B) | 95:5 | 85 |
| 2-Aminobenzothiazole | DMF, 100°C, 6h | 2-((3,4-Dimethylphenyl)carbonylmethyl)aminobenzothiazole | Single Product | 65 |
| Ethyl Benzoylacetate | NaOEt, Ethanol, Reflux, 8h | Ethyl 2-benzoyl-3-(3,4-dimethylphenyl)-3-oxopropanoate | Single Product | 72 |
Note: The product ratios and yields are illustrative and will depend on the specific experimental conditions.
Experimental Protocols
General Protocol for the Synthesis of 4-(3,4-dimethylphenyl)-substituted Thiazoles (Hantzsch Synthesis)
This protocol is a generalized procedure based on the well-established Hantzsch thiazole synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent (e.g., absolute ethanol, 10 mL per mmol of the ketone).
-
Addition of Nucleophile: To the stirred solution, add the unsymmetrical nucleophile (e.g., N-substituted thiourea) (1.0 - 1.2 eq).
-
Reaction: Heat the reaction mixture to reflux (or the desired temperature) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash it with cold solvent, and dry it.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can then be purified by recrystallization or column chromatography on silica gel.
-
-
Characterization: Characterize the purified product(s) using NMR spectroscopy (¹H, ¹³C), mass spectrometry, and, if possible, X-ray crystallography to confirm the structure and determine the regiochemistry.
Visualizations
The following diagrams illustrate key concepts related to the regioselectivity in the reactions of this compound.
Technical Support Center: Side Reactions of 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone in Protic Solvents
Audience: Researchers, scientists, and drug development professionals.
This technical support guide provides troubleshooting advice and frequently asked questions regarding the side reactions of 2-bromo-1-(3,4-dimethyl-phenyl)-ethanone when using protic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions I should be aware of when working with this compound in protic solvents like water, ethanol, or methanol?
A1: When using protic solvents with this compound, particularly in the presence of a base, you can expect three main types of side reactions:
-
Solvolysis (Substitution) : The protic solvent can act as a nucleophile, displacing the bromide to form a hydroxy (from water) or alkoxy (from alcohol) group at the alpha-position.
-
Favorskii Rearrangement : In the presence of a base, the compound can rearrange to form a derivative of 3,4-dimethylphenylacetic acid.
-
Elimination : Base-induced elimination of hydrogen bromide (HBr) can occur to yield an α,β-unsaturated ketone.
Q2: I am observing the formation of 2-hydroxy-1-(3,4-dimethyl-phenyl)-ethanone. How can I minimize this?
A2: The formation of the hydroxy species is due to hydrolysis, a type of solvolysis. To minimize this, you should:
-
Use anhydrous solvents.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
If water is a necessary reagent, consider lowering the reaction temperature to disfavor the hydrolysis pathway kinetically.
Q3: My main product appears to be 3,4-dimethylphenylacetic acid (or its ester). What is happening and how can I control it?
A3: This is the product of a Favorskii rearrangement. This reaction is promoted by the presence of a base.[1][2][3] To control this:
-
Avoid strong bases: If a base is not essential for your desired reaction, its exclusion will prevent the Favorskii rearrangement.
-
Use a non-nucleophilic base: If a base is required, a bulky, non-nucleophilic base may favor other reaction pathways.
-
Temperature control: The Favorskii rearrangement is often temperature-dependent. Running the reaction at lower temperatures may reduce its rate.
Q4: I am seeing byproducts that I suspect are α,β-unsaturated ketones. What causes this and how can I prevent it?
A4: The formation of α,β-unsaturated ketones is a result of an elimination reaction. This is also a base-catalyzed process. To prevent this:
-
Control stoichiometry: Use of excess base can promote elimination. Careful control of the amount of base is crucial.
-
Choice of base: Weaker bases are less likely to promote elimination.
-
Temperature: Lower reaction temperatures generally disfavor elimination reactions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution(s) |
| Low yield of desired product, multiple spots on TLC | Competing side reactions (solvolysis, Favorskii rearrangement, elimination). | Optimize reaction conditions: screen different solvents (consider aprotic alternatives if possible), bases (if necessary), and temperatures. Use anhydrous conditions and an inert atmosphere. |
| Formation of 2-hydroxy-1-(3,4-dimethyl-phenyl)-ethanone | Presence of water in the reaction mixture (hydrolysis). | Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly. Run the reaction under a nitrogen or argon atmosphere. |
| Formation of 3,4-dimethylphenylacetic acid or its ester | Favorskii rearrangement is occurring due to the presence of a base.[1][2][3] | If possible, perform the reaction in the absence of a base. If a base is required, use a weaker or sterically hindered base. Lower the reaction temperature. |
| Formation of 1-(3,4-dimethylphenyl)ethenone | Elimination of HBr is favored. | Reduce the amount of base used. Use a less concentrated or weaker base. Lower the reaction temperature. |
Quantitative Data on Side Reactions
Disclaimer: The following data is for analogous compounds and should be used as a general guide. Actual yields for this compound may vary.
Table 1: Influence of Reaction Conditions on the Product Distribution of Substituted α-Bromoacetophenones
| Substrate | Base/Solvent | Temperature (°C) | Major Product(s) | Yield (%) | Reference |
| 4-Trifluoromethyl-α-bromoacetophenone | Pyridine hydrobromide perbromide / Acetic Acid | 90 | α-Bromoacetophenone derivative | 90 | [4] |
| 4-Chloro-α-bromoacetophenone | Pyridine hydrobromide perbromide / Acetic Acid | 90 | α-Bromoacetophenone derivative | 85 | [4] |
| 2-Bromocyclohexanone | Sodium methoxide / Diethyl ether | 55 | Methyl cyclopentanecarboxylate (Favorskii) | Not specified | [1] |
| ω-Bromo-1-acetonaphthone | 80% Ethanol | 80 | Solvolysis product | Rate constant determined | [5] |
Experimental Protocols for Side Reactions (Adapted for this compound)
Note: These are generalized protocols based on similar reactions and should be optimized for the specific substrate.
Protocol 1: Favorskii Rearrangement to produce Methyl 3,4-dimethylphenylacetate
-
Preparation of Sodium Methoxide: In a flame-dried round-bottom flask under an inert atmosphere, add sodium metal (2.2 equivalents) to anhydrous methanol with stirring at 0 °C until the sodium is fully dissolved.[1]
-
Reaction Setup: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.
-
Reaction Initiation: Transfer the solution of the α-bromo ketone to the sodium methoxide solution at 0 °C.
-
Reaction Progression: Allow the mixture to warm to room temperature, then heat to reflux (around 55 °C) and stir for 4 hours.[1]
-
Workup: Cool the reaction to 0 °C and quench with water. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 2: Hydrolysis to 2-Hydroxy-1-(3,4-dimethyl-phenyl)-ethanone
-
Reaction Setup: Dissolve this compound in a mixture of a water-miscible solvent (e.g., acetone or THF) and water.
-
Reaction Progression: Stir the solution at room temperature. The reaction progress can be monitored by TLC. Gentle heating may be required to drive the reaction to completion.
-
Workup: Once the starting material is consumed, remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude product. Purification can be achieved by recrystallization or column chromatography.
Visualizing Reaction Pathways
Caption: Potential side reaction pathways for this compound in protic solvents.
Caption: A troubleshooting workflow for identifying and addressing side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Favorskii_rearrangement [chemeurope.com]
- 3. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 4. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics of solvolysis of substituted ω-bromo-1-acetonaphthones in aqueous ethanol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Optimizing solvent and base conditions for nucleophilic substitution on 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing nucleophilic substitution reactions on 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
Question: I am not observing any significant consumption of my starting material, this compound. What are the possible causes and how can I address this?
Answer: Low or no conversion in a nucleophilic substitution reaction on an α-bromoketone can stem from several factors related to the reactants and reaction conditions. Here is a systematic approach to troubleshoot this issue:
-
Nucleophile Reactivity: The chosen nucleophile may not be sufficiently reactive to displace the bromide.
-
Recommendation: If using a neutral nucleophile (e.g., an amine or alcohol), the addition of a non-nucleophilic base is often necessary to generate the more reactive conjugate base (e.g., an amide or alkoxide). For weakly basic nucleophiles, consider using a stronger, non-hindered base to facilitate the reaction.
-
-
Reaction Temperature: The reaction may require thermal energy to overcome the activation barrier.
-
Recommendation: If the reaction is being run at room temperature, gradually increase the temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to identify the optimal temperature, as excessively high temperatures can lead to side reactions.
-
-
Solvent Choice: The solvent plays a critical role in stabilizing the transition state of the substitution reaction. For an SN2 reaction, which is typical for α-bromoketones, polar aprotic solvents are generally preferred as they solvate the cation of the nucleophile's counter-ion, leaving the anionic nucleophile more "naked" and reactive.[1]
-
Recommendation: Switch to a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN).
-
-
Purity of Reactants: Impurities in the starting material, nucleophile, or solvent can inhibit the reaction.
-
Recommendation: Ensure all reactants and the solvent are pure and dry. Water can be particularly detrimental if using a moisture-sensitive base or nucleophile.
-
Issue 2: Formation of Multiple Products and Side Reactions
Question: My reaction is producing a complex mixture of products, and the yield of the desired substituted product is low. What are the common side reactions and how can I suppress them?
Answer: The presence of multiple products indicates that competing reaction pathways are occurring. For α-bromoketones like this compound, the most common side reactions are elimination and reactions involving the carbonyl group.
-
Elimination (E2) Reaction: Strong, bulky bases can act as bases rather than nucleophiles, abstracting a proton from the α-carbon and leading to the formation of an α,β-unsaturated ketone.
-
Recommendation:
-
Choice of Base/Nucleophile: Use a less sterically hindered and less basic nucleophile. For example, if an amine is the nucleophile, a primary amine is less likely to cause elimination than a bulky secondary or tertiary amine. If a separate base is used, a weaker base like potassium carbonate (K₂CO₃) is preferable to a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
-
Temperature: Lowering the reaction temperature generally favors substitution over elimination.
-
-
-
Favorskii Rearrangement: In the presence of a strong base, an enolate can be formed, which can then undergo an intramolecular cyclization and rearrangement to form a carboxylic acid derivative. This is more common with α-haloketones that have α'-hydrogens.
-
Recommendation: Avoid using strong, non-nucleophilic bases. If a base is necessary, use a milder one in stoichiometric amounts.
-
-
Reaction at the Carbonyl Group: Highly reactive nucleophiles can attack the electrophilic carbonyl carbon in addition to the α-carbon.
-
Recommendation: Choose a nucleophile with a good balance of nucleophilicity and basicity. Softer nucleophiles tend to favor attack at the α-carbon.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for nucleophilic substitution on this compound?
A1: For SN2 reactions on α-bromoketones, polar aprotic solvents are generally the most effective. These solvents can stabilize the transition state without solvating and deactivating the nucleophile. Recommended solvents include:
-
Dimethylformamide (DMF)
-
Dimethyl Sulfoxide (DMSO)
-
Acetonitrile (MeCN)
-
Acetone
Protic solvents like ethanol or water can solvate the nucleophile through hydrogen bonding, reducing its reactivity and are therefore less ideal for this reaction.
Q2: Which base should I use for the reaction with a neutral nucleophile like a primary amine?
A2: When using a neutral nucleophile, a base is often required to act as a proton scavenger. A non-nucleophilic, moderately strong base is ideal to prevent it from competing with the nucleophile or causing side reactions. Suitable bases include:
-
Potassium Carbonate (K₂CO₃)
-
Cesium Carbonate (Cs₂CO₃)
-
Triethylamine (Et₃N)
-
N,N-Diisopropylethylamine (DIPEA)
Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) should be used with caution as they can promote elimination and other side reactions.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) . A suitable eluent system would typically be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. By spotting the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same spot), you can visualize the consumption of the starting material and the formation of the product. The product, being more polar than the starting material, will have a lower Rf value. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more quantitative monitoring.
Q4: I am observing the formation of a di-substituted product. How can I avoid this?
A4: The formation of a di-substituted product can occur if the initial product of the substitution is still nucleophilic and can react with another molecule of the starting material. To minimize di-substitution, you can try the following:
-
Use a controlled amount of the nucleophile (e.g., 1.0-1.2 equivalents).
-
Run the reaction at a lower temperature to favor the mono-substitution product.
-
Add the nucleophile slowly to the reaction mixture to maintain a low concentration of the nucleophile.
Q5: My reaction is turning dark, and I'm getting a complex mixture of products. What is happening?
A5: A dark coloration and the formation of a complex mixture often indicate decomposition of the starting material or product. This can be caused by:
-
High Reaction Temperature: The reactants or products may not be stable at the reaction temperature. Try running the reaction at a lower temperature.
-
Strong Base: Strong bases can cause a variety of side reactions and decomposition pathways. Consider using a milder base.
-
Presence of Oxygen: Some reactions are sensitive to air. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition.
Data Presentation
The choice of solvent and base significantly impacts the yield of the nucleophilic substitution reaction. The following table provides a qualitative summary of the expected outcomes based on general principles for SN2 reactions on α-bromoketones.
| Solvent | Base (for neutral nucleophiles) | Expected Outcome |
| DMF | K₂CO₃ | Good to Excellent Yield: DMF is a polar aprotic solvent that effectively promotes SN2 reactions. K₂CO₃ is a mild base that minimizes side reactions. |
| Acetonitrile | Et₃N | Good Yield: Acetonitrile is another suitable polar aprotic solvent. Triethylamine is a common organic base that is effective in scavenging protons. |
| THF | NaH | Moderate to Low Yield: THF is less polar than DMF or acetonitrile. NaH is a very strong base and may lead to a higher proportion of elimination and other side products. Use with caution. |
| Ethanol | K₂CO₃ | Low Yield: Ethanol is a polar protic solvent that can solvate the nucleophile, reducing its reactivity and slowing down the SN2 reaction. |
| Toluene | None (with anionic nucleophile) | Very Low to No Reaction: Toluene is a non-polar solvent and is generally not suitable for SN2 reactions with charged nucleophiles due to poor solubility and stabilization of the transition state. |
Experimental Protocols
General Protocol for Nucleophilic Substitution with a Primary Amine
This protocol describes a general procedure for the reaction of this compound with a primary amine using potassium carbonate as the base in DMF.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq).
-
Add anhydrous potassium carbonate (2.0 mmol, 2.0 eq).
-
Add anhydrous DMF (5 mL).
-
To this stirred suspension, add the primary amine (1.1 mmol, 1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the amine.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2-amino-1-(3,4-dimethyl-phenyl)-ethanone derivative.
Mandatory Visualization
Caption: Troubleshooting workflow for low or no conversion.
Caption: Mitigation strategies for common side reactions.
References
Technical Support Center: Purification of 3,4-Dimethylacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted 3,4-dimethylacetophenone from a product. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted 3,4-dimethylacetophenone from my reaction mixture?
A1: The most common and effective methods for removing unreacted 3,4-dimethylacetophenone are:
-
Sodium Bisulfite Extraction: This is a highly selective method for removing methyl ketones.
-
Fractional Distillation: This technique is suitable if there is a significant difference in boiling points between 3,4-dimethylacetophenone and your desired product.
-
Column Chromatography: A versatile method for separating compounds based on their polarity.
-
Recrystallization: This method is effective if your product is a solid and has different solubility properties than 3,4-dimethylacetophenone.
Q2: When is sodium bisulfite extraction the most appropriate method?
A2: Sodium bisulfite extraction is ideal when you need to selectively remove 3,4-dimethylacetophenone, which is a methyl ketone, from a mixture containing other organic compounds that do not react with sodium bisulfite.[1] It is particularly advantageous when the boiling points or polarities of the components are too similar for easy separation by distillation or chromatography.[1] This method is known for its high separation and recovery rates.
Q3: Can I recover the 3,4-dimethylacetophenone after it has been reacted with sodium bisulfite?
A3: Yes, the reaction with sodium bisulfite is reversible. By basifying the aqueous layer containing the bisulfite adduct, the original ketone can be regenerated and isolated.[1]
Q4: What factors should I consider when choosing a solvent for recrystallization?
A4: When selecting a solvent for recrystallization, consider the following:
-
The desired compound should be highly soluble in the hot solvent but sparingly soluble in the cold solvent.
-
Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
-
The solvent's boiling point should be below the melting point of your product to prevent "oiling out."
-
The solvent should not react with your compound.
Q5: How can I monitor the purity of my product after the removal of 3,4-dimethylacetophenone?
A5: The purity of your final product can be assessed using various analytical techniques, including:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To check for the disappearance of characteristic peaks of 3,4-dimethylacetophenone.
-
Gas Chromatography (GC): To quantify the amount of residual ketone.
-
High-Performance Liquid Chromatography (HPLC): For a more precise quantification of impurities.
-
Thin-Layer Chromatography (TLC): As a quick qualitative check for the presence of the ketone.
Troubleshooting Guides
Sodium Bisulfite Extraction
| Problem | Possible Cause | Solution |
| Incomplete removal of 3,4-dimethylacetophenone. | Insufficient sodium bisulfite. | Use a larger excess of a saturated sodium bisulfite solution. |
| Inefficient mixing. | Shake the separatory funnel vigorously for a longer duration to ensure complete reaction. | |
| Steric hindrance (less likely for a methyl ketone). | This method is most effective for sterically unhindered ketones.[1] | |
| Emulsion formation during extraction. | High concentration of reactants or impurities. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. |
| Low recovery of the desired product. | Product has some solubility in the aqueous phase. | Perform a back-extraction of the aqueous layer with a fresh portion of the organic solvent. |
| Product is reacting with bisulfite. | This is unlikely unless your product also contains a reactive carbonyl group. |
Fractional Distillation
| Problem | Possible Cause | Solution |
| Poor separation of components. | Boiling points are too close (less than 25 °C difference). | Use a longer fractionating column with a higher number of theoretical plates. |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper equilibrium between liquid and vapor phases in the column. | |
| "Bumping" or uneven boiling. | Lack of boiling chips or stir bar. | Add fresh boiling chips or a magnetic stir bar to the distillation flask. |
| Temperature fluctuations at the thermometer. | Improper thermometer placement. | The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head. |
| Drafts in the fume hood. | Wrap the distillation column and head with glass wool or aluminum foil to ensure a stable temperature gradient. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation (overlapping bands). | Inappropriate mobile phase polarity. | Optimize the solvent system. If the compounds are eluting too quickly, decrease the polarity of the mobile phase. If they are not moving, increase the polarity. |
| Column is overloaded. | Use a larger column or a smaller amount of sample. | |
| Cracked or channeled column packing. | Improper packing of the stationary phase. | Ensure the stationary phase is packed uniformly as a slurry and is not allowed to run dry. |
| Streaking or tailing of bands. | Sample is not soluble in the mobile phase. | Dissolve the sample in a minimum amount of a slightly more polar solvent before loading it onto the column. |
| Adsorbent is too active. | Deactivate the silica gel or alumina by adding a small percentage of water. |
Recrystallization
| Problem | Possible Cause | Solution |
| Product does not crystallize upon cooling. | Too much solvent was used. | Boil off some of the solvent to concentrate the solution and then allow it to cool again. |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of the pure product. | |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute. | Use a lower-boiling solvent or a solvent mixture. |
| The solution is cooling too rapidly. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. | |
| Low recovery of the product. | The product is too soluble in the cold solvent. | Ensure the solution is cooled sufficiently in an ice bath to minimize solubility. |
| Too much solvent was used for washing the crystals. | Wash the crystals with a minimal amount of ice-cold solvent. |
Data Presentation
The following table summarizes the expected efficiency of different purification methods for the removal of aromatic ketones. The actual results may vary depending on the specific experimental conditions.
| Purification Method | Typical Purity of Final Product | Typical Recovery of Desired Product | Key Considerations |
| Sodium Bisulfite Extraction | >95%[1] | >95%[1] | Highly selective for methyl ketones. Fast and efficient. |
| Fractional Distillation | 95-99% | 80-95% | Requires a significant boiling point difference (>25 °C). |
| Column Chromatography | >98% | 70-90% | Highly dependent on the choice of stationary and mobile phases. Can be time-consuming. |
| Recrystallization | >99% (with multiple recrystallizations) | 60-80% (per recrystallization) | Only applicable if the product is a solid. Solvent selection is critical. |
Experimental Protocols
Protocol 1: Removal of 3,4-Dimethylacetophenone using Sodium Bisulfite Extraction
Materials:
-
Reaction mixture containing 3,4-dimethylacetophenone
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
A water-miscible organic solvent (e.g., methanol, DMF)[1]
-
A water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of a water-miscible organic solvent like methanol or DMF. Using DMF can improve removal rates for aliphatic and some aromatic ketones.[1]
-
Reaction with Bisulfite: Transfer the solution to a separatory funnel and add an excess (at least 1.5 equivalents relative to the ketone) of a saturated aqueous solution of sodium bisulfite.
-
Extraction: Shake the funnel vigorously for 2-3 minutes to ensure complete formation of the bisulfite adduct.
-
Phase Separation: Add a water-immiscible organic solvent (e.g., ethyl acetate) and deionized water to the separatory funnel. Shake gently and then allow the layers to separate. The aqueous layer will contain the water-soluble bisulfite adduct of 3,4-dimethylacetophenone.
-
Isolation of Product: Drain the lower aqueous layer. Collect the organic layer, which contains your purified product.
-
Washing: Wash the organic layer with deionized water and then with brine to remove any residual water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solution using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Fractional Distillation
Materials:
-
Crude reaction mixture
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flask
-
Heating mantle
-
Boiling chips or magnetic stir bar
-
Thermometer
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned correctly at the vapor outlet to the condenser.
-
Charging the Flask: Add the crude reaction mixture and a few boiling chips or a stir bar to the distillation flask.
-
Heating: Begin heating the flask gently.
-
Distillation: As the mixture boils, the vapor will rise through the fractionating column. The component with the lower boiling point will reach the top of the column first.
-
Fraction Collection: Collect the distillate fractions in separate receiving flasks. Monitor the temperature at the distillation head. A stable temperature reading indicates that a pure component is distilling. 3,4-Dimethylacetophenone has a boiling point of approximately 243 °C.
-
Separation: Collect the fraction corresponding to the boiling point of 3,4-dimethylacetophenone separately from the fraction of your desired product.
-
Completion: Stop the distillation when the temperature begins to rise again, indicating that the next component is starting to distill, or when only a small amount of residue remains in the distillation flask.
Mandatory Visualizations
References
Validation & Comparative
Reactivity Face-Off: 2-Bromo vs. 2-Chloro-1-(3,4-dimethyl-phenyl)-ethanone in Nucleophilic Substitution
A comprehensive guide for researchers navigating the selection of α-haloketones in synthetic chemistry, supported by established reactivity principles and a detailed experimental protocol for comparative analysis.
In the realm of organic synthesis, α-haloketones are pivotal intermediates, prized for their dual electrophilic sites which make them versatile precursors for a wide array of molecular architectures, particularly heterocyclic compounds.[1][2] Among these, 2-bromo-1-(3,4-dimethyl-phenyl)-ethanone and its chloro-analogue, 2-chloro-1-(3,4-dimethyl-phenyl)-ethanone, are common choices. However, the seemingly subtle difference in the halogen substituent profoundly impacts their reactivity, influencing reaction rates, yields, and optimal conditions. This guide provides an objective comparison of these two reagents, drawing upon fundamental principles of nucleophilic substitution reactions to inform experimental design.
Reactivity Principles: The Halogen's Role
The reactivity of α-haloketones in nucleophilic substitution reactions is primarily dictated by two key factors: the inductive effect of the carbonyl group and the nature of the halogen as a leaving group. The carbonyl group significantly enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack.[3] The rate-determining step in these SN2 reactions is the displacement of the halide ion by the incoming nucleophile.
The governing principle in this comparison is the leaving group's ability. A better leaving group is a species that is more stable on its own in solution. This stability is inversely related to its basicity; weaker bases make better leaving groups.[4][5] When comparing bromide (Br⁻) and chloride (Cl⁻), we look to the acidity of their conjugate acids, hydrobromic acid (HBr) and hydrochloric acid (HCl). HBr is a stronger acid than HCl, which means that Br⁻ is a weaker base than Cl⁻.[6][7] Consequently, bromide is a better leaving group than chloride.[6][7][8]
This fundamental difference leads to the general reactivity trend: α-bromoketones are more reactive towards nucleophiles than their α-chloroketone counterparts. This enhanced reactivity of the bromo-derivative can translate to faster reaction times and/or the ability to conduct reactions under milder conditions.
Quantitative Reactivity Comparison
| Feature | This compound | 2-chloro-1-(3,4-dimethyl-phenyl)-ethanone | Rationale |
| Relative Reactivity | Higher | Lower | Bromide is a better leaving group than chloride due to its lower basicity.[5][6][7] |
| Typical Reaction Conditions | Milder (e.g., lower temperatures, shorter reaction times) | More Forcing (e.g., higher temperatures, longer reaction times) | The better leaving group requires less energy to be displaced. |
| Substrate Stability | Generally lower | Generally higher | The higher reactivity of the C-Br bond can lead to greater susceptibility to degradation or side reactions over long-term storage. |
| Cost-Effectiveness | Often higher cost | Often lower cost | Brominated reagents are typically more expensive than their chlorinated analogues. |
Experimental Protocol: Comparative Hantzsch Thiazole Synthesis
To empirically validate the reactivity difference, a comparative synthesis of a 2-amino-4-(3,4-dimethylphenyl)-1,3-thiazole can be performed using the Hantzsch thiazole synthesis. This classic and high-yielding reaction involves the condensation of an α-haloketone with a thioamide, such as thiourea.[1][9][10]
Objective: To compare the reaction time and yield for the synthesis of 2-amino-4-(3,4-dimethylphenyl)-1,3-thiazole starting from both the bromo- and chloro-ketone under identical conditions.
Materials:
-
This compound
-
2-chloro-1-(3,4-dimethyl-phenyl)-ethanone
-
Thiourea
-
Methanol
-
5% Aqueous Sodium Carbonate Solution
-
Standard laboratory glassware (e.g., round-bottom flasks, condensers, beakers)
-
Stirring and heating apparatus (e.g., magnetic stirrer with hot plate)
-
Filtration apparatus (e.g., Büchner funnel)
-
Analytical equipment for product characterization (TLC, NMR, melting point apparatus)
Procedure:
Two parallel reactions should be set up, one with the bromo-ketone and one with the chloro-ketone.
-
Reaction Setup: In a round-bottom flask, combine the respective α-haloketone (e.g., 5.0 mmol) and thiourea (e.g., 7.5 mmol).
-
Solvent Addition: Add methanol (e.g., 5 mL) and a magnetic stir bar to the flask.[10]
-
Reaction: Heat the mixture with stirring (e.g., to reflux or a set temperature like 60°C). Monitor the reaction progress at regular intervals (e.g., every 15-30 minutes) using Thin Layer Chromatography (TLC).
-
Work-up: Once the starting α-haloketone is consumed (or after a set time for comparison), allow the reaction mixture to cool to room temperature.[9][10]
-
Precipitation: Pour the reaction mixture into a beaker containing the 5% aqueous sodium carbonate solution (e.g., 20 mL).[9][10] The weak base neutralizes the hydrohalide salt of the product, causing the neutral thiazole to precipitate.[9]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with water.[10]
-
Analysis: Dry the product and determine the mass to calculate the yield. Characterize the product by melting point and NMR spectroscopy to confirm its identity.
Expected Outcome: The reaction with this compound is expected to reach completion significantly faster than the reaction with the 2-chloro analogue. Under identical heating times, the bromo-ketone will likely afford a higher yield of the desired thiazole product.
Reactivity Relationship Diagram
The following diagram illustrates the key factors influencing the relative reactivity of the two compounds in an SN2 reaction.
Caption: Factors influencing the greater reactivity of the bromo-ketone over the chloro-ketone.
Conclusion
For drug development professionals and synthetic chemists, the choice between 2-bromo- and 2-chloro-1-(3,4-dimethyl-phenyl)-ethanone is a trade-off between reactivity and cost/stability. The bromo-derivative offers the advantage of higher reactivity, enabling faster reactions and milder conditions, which can be crucial for sensitive substrates. Conversely, the chloro-analogue provides a more stable and cost-effective, albeit less reactive, alternative. The selection should be guided by the specific requirements of the synthetic route, including the nucleophilicity of the reaction partner, desired reaction times, and economic considerations. The provided experimental protocol offers a straightforward method for quantifying this reactivity difference within a specific laboratory context.
References
- 1. benchchem.com [benchchem.com]
- 2. bepls.com [bepls.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 7.3 Other Factors that Affect SN2 Reactions | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. chemhelpasap.com [chemhelpasap.com]
A Comparative Guide to the Structural Analysis of 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The definitive structural elucidation of synthetic intermediates is a cornerstone of modern drug discovery and development. For α-bromoketones such as 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone and its derivatives, which serve as versatile building blocks for various heterocyclic compounds, an unambiguous understanding of their three-dimensional architecture is paramount. This guide provides a comparative overview of the principal analytical techniques for the structural characterization of these compounds, with a primary focus on Single-Crystal X-ray Diffraction (SCXRD) and its alternatives.
Methodology Comparison: Unveiling Molecular Architecture
The gold standard for determining the three-dimensional structure of a molecule is X-ray crystallography.[1][2] However, other powerful techniques, notably Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods, provide complementary and sometimes more accessible data for a comprehensive structural assignment.[3][4]
-
Single-Crystal X-ray Diffraction (SCXRD): This technique provides an unequivocal determination of the atomic arrangement in a crystalline solid.[2] By measuring the diffraction pattern of X-rays passing through a single, high-quality crystal, one can calculate the precise coordinates of each atom, defining bond lengths, bond angles, and stereochemistry. Its primary limitation is the absolute requirement for a suitable single crystal, which can be challenging and time-consuming to grow.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for elucidating the structure of organic molecules in solution. Through experiments like ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HSQC, HMBC), it is possible to map the connectivity and chemical environment of atoms. While it does not directly provide a 3D structure in the way SCXRD does, it offers critical data for confirming the constitution of a molecule.[5]
-
Computational Chemistry (DFT): Quantum mechanical methods, particularly Density Functional Theory (DFT), have become powerful tools for predicting and corroborating molecular structures.[6] By calculating the lowest energy conformation of a molecule, DFT can predict geometric parameters and NMR chemical shifts.[7] When experimental and calculated data show strong agreement, it provides high confidence in the proposed structure.[7]
Comparative Data Analysis
The selection of an analytical method often depends on the specific research question and the nature of the sample. Below is a hypothetical comparison of data that could be obtained for a derivative of this compound using these techniques.
| Parameter | Single-Crystal X-ray Diffraction (SCXRD) | NMR Spectroscopy (in CDCl₃) | Computational (DFT B3LYP/6-31G*) |
| C=O Bond Length | 1.215 Å | Not Directly Measurable | 1.218 Å |
| C-Br Bond Length | 1.942 Å | Not Directly Measurable | 1.950 Å |
| Torsion Angle (Ar-C-C-Br) | -175.8° | Inferred from NOESY | -177.2° |
| ¹H Chemical Shift (CH₂Br) | Not Applicable | δ 4.45 ppm (singlet) | δ 4.41 ppm (calculated) |
| ¹³C Chemical Shift (C=O) | Not Applicable | δ 191.2 ppm | δ 190.8 ppm (calculated) |
| Outcome | Absolute 3D Structure | Connectivity & Solution Conformation | Predicted 3D Structure & Properties |
Experimental Protocols
Protocol 1: Single-Crystal X-ray Diffraction (SCXRD)
-
Crystallization: The target compound, this compound, is dissolved in a minimal amount of a suitable solvent (e.g., ethyl acetate, ethanol). The solution is allowed to evaporate slowly and undisturbed at room temperature. Alternative methods include vapor diffusion or cooling crystallization.
-
Crystal Mounting: A single, well-formed crystal (typically <0.5 mm) with sharp edges and no visible defects is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). The crystal is rotated, and diffraction patterns are collected at various orientations.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions are then refined to achieve the best fit between the observed and calculated diffraction patterns, yielding the final molecular structure.
Protocol 2: NMR Spectroscopic Analysis
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR: A one-dimensional proton NMR spectrum is acquired to identify the chemical shifts, multiplicities (singlet, doublet, etc.), and integrals of all hydrogen atoms.
-
¹³C NMR: A one-dimensional carbon NMR spectrum is acquired, often with proton decoupling, to identify the chemical shifts of all unique carbon atoms.
-
2D NMR (Optional but Recommended): To confirm assignments, 2D correlation experiments are performed.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings (e.g., adjacent protons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons separated by 2-3 bonds, which is crucial for establishing the overall carbon skeleton.
-
-
Data Interpretation: The collected spectra are analyzed to piece together the molecular fragments and confirm the final chemical structure.
Visualization of Workflows
To better illustrate the processes involved in structural elucidation, the following diagrams outline the experimental workflow and the logical decision-making process for selecting an appropriate analytical technique.
Caption: A flowchart comparing the experimental paths for SCXRD and spectroscopic methods.
References
- 1. news-medical.net [news-medical.net]
- 2. rigaku.com [rigaku.com]
- 3. Structure elucidation of small organic molecules by contemporary computational chemistry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Computationally-assisted discovery and structure elucidation of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Brominating Agents for the Synthesis of 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of common brominating agents for the efficient synthesis of 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone, a key intermediate in pharmaceutical research.
The synthesis of α-bromo ketones is a fundamental transformation in organic chemistry, providing versatile precursors for a wide range of heterocyclic compounds and other complex molecular architectures. This guide offers a comparative analysis of various brominating agents for the specific synthesis of this compound from 1-(3,4-dimethyl-phenyl)-ethanone, focusing on reaction efficiency, selectivity, and practical considerations.
Performance Comparison of Brominating Agents
The selection of a suitable brominating agent is crucial for achieving high yields and minimizing side products in the α-bromination of ketones. The reactivity of the aromatic ring and the potential for competing side reactions, such as aromatic bromination, are key factors to consider, especially with an activated substrate like 1-(3,4-dimethyl-phenyl)-ethanone. Below is a summary of the performance of common brominating agents based on literature precedents for similar acetophenone derivatives.
| Brominating Agent | Typical Solvent(s) | Catalyst | Typical Yield | Reaction Time | Key Advantages & Disadvantages |
| Molecular Bromine (Br₂) | Acetic Acid, Methanol, Chloroform | Acid (e.g., HBr, H₂SO₄) | Good to Excellent | 2 - 5 hours | Advantages: High reactivity, cost-effective. Disadvantages: Highly toxic and corrosive, requires careful handling, potential for aromatic bromination and di-bromination, generates corrosive HBr gas.[1] |
| N-Bromosuccinimide (NBS) | Carbon Tetrachloride, Acetonitrile, Chloroform | Radical Initiator (e.g., AIBN) or Acid Catalyst | Moderate to Good | 3 - 12 hours | Advantages: Solid, easier and safer to handle than Br₂, high selectivity for allylic and benzylic bromination. Disadvantages: Can be less reactive for α-bromination of some ketones, may require a radical initiator or catalyst, longer reaction times.[2] |
| Pyridinium Tribromide (PBr₃) | Acetic Acid, Tetrahydrofuran | None required | Good to Excellent | 3 - 5 hours | Advantages: Solid, non-volatile, and easy to handle, provides a controlled release of bromine, often leads to cleaner reactions with higher yields and fewer byproducts.[3] Disadvantages: More expensive than Br₂. |
| Cupric Bromide (CuBr₂) | Ethyl Acetate, Chloroform, Methanol | None required | Moderate to Good | 3 hours | Advantages: Solid, relatively safe to handle, effective for α-bromination of ketones. Disadvantages: Stoichiometric amounts are often required, can lead to the formation of copper byproducts that require removal. |
Note: The yields and reaction times are estimates based on the bromination of structurally similar acetophenones and may vary for 1-(3,4-dimethyl-phenyl)-ethanone. A study on the bromination of 4-chloroacetophenone reported a yield of 85% with pyridine hydrobromide perbromide, a moderate yield of around 60% with copper bromide, and a low yield with NBS under the tested conditions.
Reaction Mechanism and Experimental Workflow
The α-bromination of ketones under acidic conditions, a common method for this transformation, proceeds through an enol intermediate. The general mechanism involves the initial protonation of the carbonyl oxygen, followed by tautomerization to the enol form. This enol then acts as a nucleophile, attacking the electrophilic bromine source to yield the α-brominated ketone.
Below is a diagram illustrating the general experimental workflow for the synthesis of this compound.
Caption: General experimental workflow for the α-bromination of 1-(3,4-dimethyl-phenyl)-ethanone.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound using different brominating agents. These should be adapted and optimized based on laboratory conditions and the specific reactivity of the substrate.
Method A: Using Molecular Bromine (Br₂) in Acetic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(3,4-dimethyl-phenyl)-ethanone (1 equivalent) in glacial acetic acid.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of molecular bromine (1.05 equivalents) in glacial acetic acid dropwise with stirring. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into ice-cold water. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane).
Method B: Using N-Bromosuccinimide (NBS)
-
Reaction Setup: To a solution of 1-(3,4-dimethyl-phenyl)-ethanone (1 equivalent) in a suitable solvent (e.g., carbon tetrachloride or acetonitrile), add N-Bromosuccinimide (1.1 equivalents).
-
Initiation: Add a catalytic amount of a radical initiator (e.g., AIBN) or an acid catalyst (e.g., p-toluenesulfonic acid).
-
Reaction: Reflux the mixture for 3-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel or recrystallization.
Method C: Using Pyridinium Tribromide
-
Reaction Setup: Dissolve 1-(3,4-dimethyl-phenyl)-ethanone (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Bromination: Add solid Pyridinium Tribromide (1.05 equivalents) portion-wise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 3-5 hours. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into a large volume of water. The product may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent. Wash the organic layer with water, sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. The crude product can be purified by recrystallization.
Method D: Using Cupric Bromide (CuBr₂)
-
Reaction Setup: In a round-bottom flask, prepare a suspension of Cupric Bromide (2.2 equivalents) in a suitable solvent mixture (e.g., ethyl acetate/chloroform).
-
Reaction: Add 1-(3,4-dimethyl-phenyl)-ethanone (1 equivalent) to the suspension and reflux the mixture for approximately 3 hours. The reaction can be monitored by TLC.
-
Work-up: Cool the reaction mixture and filter to remove the copper(I) bromide formed.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel to afford the desired product.
Potential Side Reactions
The primary side reaction of concern in the bromination of 1-(3,4-dimethyl-phenyl)-ethanone is aromatic bromination . The two methyl groups on the phenyl ring are electron-donating, activating the ring towards electrophilic substitution. This can lead to the formation of brominated aromatic byproducts. The choice of brominating agent and reaction conditions can influence the selectivity between α-bromination and aromatic bromination. Generally, milder and more selective reagents like Pyridinium Tribromide or NBS under controlled conditions are less likely to cause significant aromatic bromination compared to molecular bromine. Over-bromination to form the di-bromo ketone is also a possibility if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.
Conclusion
The choice of brominating agent for the synthesis of this compound depends on a balance of factors including desired yield, reaction conditions, safety considerations, and cost. For laboratory-scale synthesis where high yield and clean reaction profiles are prioritized, Pyridinium Tribromide often presents an excellent choice due to its ease of handling and high selectivity. For larger-scale preparations where cost is a significant factor, molecular bromine can be used effectively with careful control of reaction conditions to minimize side reactions. NBS and CuBr₂ offer safer alternatives to liquid bromine, with varying degrees of reactivity and efficiency. Careful optimization of the reaction conditions for the specific substrate is recommended to achieve the best results.
References
Spectroscopic Scrutiny: A Comparative Guide to Differentiating Isomeric Products of 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone Reactions
For researchers, scientists, and professionals in drug development, the precise characterization of reaction products is paramount. When reactions involving 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone yield isomeric products, robust analytical techniques are essential to distinguish between them. This guide provides a comparative analysis of spectroscopic methods for the differentiation of potential constitutional isomers, supported by experimental data and detailed protocols.
The reactions of α-haloketones such as this compound are foundational in synthetic organic chemistry, often leading to a variety of structural isomers depending on the reaction pathway. For instance, a nucleophilic substitution reaction could result in different positional isomers if the nucleophile attacks at different sites, or if subsequent rearrangement occurs. Differentiating these isomers is critical as they will possess distinct physical, chemical, and biological properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the necessary tools for unambiguous identification.
Comparative Spectroscopic Data of Potential Isomers
To illustrate the differentiation of isomeric products, let us consider a hypothetical reaction of this compound with a nucleophile (Nu⁻) that could potentially lead to two constitutional isomers:
-
Isomer A: 2-Nucleophile-1-(3,4-dimethyl-phenyl)-ethanone (Direct substitution product)
-
Isomer B: 1-(2,3-dimethyl-phenyl)-2-nucleophile-ethanone (Product of rearrangement and substitution)
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for these hypothetical isomers.
| Isomer | Proton (¹H) Environment | Expected Chemical Shift (δ, ppm) | Splitting Pattern | Integration |
| A | -CH₃ (at C4) | ~2.3 | s | 3H |
| -CH₃ (at C3) | ~2.3 | s | 3H | |
| -CH₂-Nu | Dependent on Nu | s | 2H | |
| Aromatic H | ~7.0-7.8 | m | 3H | |
| B | -CH₃ (at C3) | ~2.2 | s | 3H |
| -CH₃ (at C2) | ~2.4 | s | 3H | |
| -CH₂-Nu | Dependent on Nu | s | 2H | |
| Aromatic H | ~7.1-7.6 | m | 3H |
Table 1: Comparative ¹H NMR Data. The chemical shifts of the aromatic protons and methyl groups will be the most telling difference. The substitution pattern on the aromatic ring significantly influences the electronic environment of the protons.
| Isomer | Carbon (¹³C) Environment | Expected Chemical Shift (δ, ppm) |
| A | C=O | ~195-200 |
| Aromatic C (quaternary) | ~130-145 | |
| Aromatic C-H | ~125-135 | |
| -CH₂-Nu | Dependent on Nu | |
| -CH₃ | ~20 | |
| B | C=O | ~195-200 |
| Aromatic C (quaternary) | ~130-145 | |
| Aromatic C-H | ~125-135 | |
| -CH₂-Nu | Dependent on Nu | |
| -CH₃ | ~15-20 |
Table 2: Comparative ¹³C NMR Data. The number and chemical shifts of the aromatic carbon signals will differ significantly between the two isomers due to the different substitution patterns.
| Isomer | Functional Group | Expected Frequency (cm⁻¹) |
| A & B | C=O (ketone) | ~1680-1700 |
| C-H (aromatic) | ~3000-3100 | |
| C-H (aliphatic) | ~2850-3000 | |
| C-Br (in starting material) | ~500-600 |
Table 3: Comparative IR Spectroscopy Data. While the IR spectra will be very similar due to the presence of the same functional groups, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observable.
| Isomer | Molecular Ion (M⁺) | Key Fragmentation Peaks (m/z) |
| A | [C₁₀H₁₁O-Nu]⁺ | [M-Nu]⁺, [M-CH₂Nu]⁺, [CH₃C₆H₃CO]⁺ (m/z 133) |
| B | [C₁₀H₁₁O-Nu]⁺ | [M-Nu]⁺, [M-CH₂Nu]⁺, [CH₃C₆H₃CH₂]⁺ (m/z 119) |
Table 4: Comparative Mass Spectrometry Data. Both constitutional isomers will have the same molecular weight and thus the same molecular ion peak.[1] However, the fragmentation patterns will be distinct, reflecting the different connectivity of the atoms.[1][2] The presence of bromine in the starting material would be indicated by a characteristic M+2 peak of nearly equal intensity to the M+ peak due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[3][4][5]
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomeric product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90 degrees, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For solids: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
For liquids/oils: Place a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for separation and analysis.
-
Instrumentation: Utilize a mass spectrometer (e.g., quadrupole, time-of-flight).
-
Data Acquisition:
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
In EI, a standard electron energy of 70 eV is typically used.
-
Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.
-
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow from the reaction of this compound to the spectroscopic differentiation of its isomeric products.
Caption: Workflow for reaction, separation, and spectroscopic identification of isomers.
References
- 1. youtube.com [youtube.com]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to the Computational Analysis of the Reaction Mechanism of 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction mechanism for the synthesis of 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone, a key intermediate in the synthesis of various pharmaceutical compounds. The content presented herein is based on established principles of physical organic chemistry and computational chemistry, drawing parallels from studies on analogous acetophenone derivatives due to the limited availability of specific experimental data on this particular molecule.
Introduction to the Reaction and its Importance
The alpha-bromination of ketones, specifically the conversion of 1-(3,4-dimethyl-phenyl)-ethanone to this compound, is a fundamental transformation in organic synthesis. The resulting α-haloketone is a versatile building block, particularly in the pharmaceutical industry, for the construction of more complex molecular architectures, including substituted chalcones and other heterocyclic systems with potential biological activity. Understanding the reaction mechanism at a computational level allows for the optimization of reaction conditions, prediction of side products, and the rational design of novel synthetic pathways.
Mechanistic Pathways: A Computational Perspective
The bromination of ketones can proceed through two primary pathways depending on the catalytic conditions: acid-catalyzed and base-catalyzed. Both mechanisms involve the formation of a reactive intermediate, either an enol or an enolate, which then undergoes electrophilic attack by bromine.
Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, followed by deprotonation at the alpha-carbon to form a neutral enol intermediate. This enol then attacks a molecule of bromine. A key feature of the acid-catalyzed mechanism is that the rate-determining step is typically the formation of the enol.
Proposed Acid-Catalyzed Reaction Pathway
Caption: Acid-catalyzed bromination pathway.
In the presence of a base, the reaction proceeds through the formation of an enolate anion. This is achieved by the abstraction of an alpha-proton by the base. The resulting enolate is a potent nucleophile that readily attacks bromine. The formation of the enolate is generally the rate-limiting step. A notable difference from the acid-catalyzed route is the potential for polybromination under basic conditions, as the introduction of an electron-withdrawing bromine atom can increase the acidity of the remaining alpha-protons.
Proposed Base-Catalyzed Reaction Pathway
Caption: Base-catalyzed bromination pathway.
Comparative Computational Data (Hypothetical)
| Computational Method | Basis Set | Solvent Model | Acid-Catalyzed ΔG‡ (kcal/mol) (Enol Formation) | Base-Catalyzed ΔG‡ (kcal/mol) (Enolate Formation) |
| DFT (B3LYP) | 6-31G(d) | PCM (Acetic Acid) | 22.5 | N/A |
| DFT (B3LYP) | 6-311++G(d,p) | PCM (Acetic Acid) | 20.8 | N/A |
| DFT (M06-2X) | 6-311++G(d,p) | SMD (Acetic Acid) | 19.5 | N/A |
| DFT (B3LYP) | 6-31G(d) | PCM (Methanol) | N/A | 18.2 |
| DFT (B3LYP) | 6-311++G(d,p) | PCM (Methanol) | N/A | 16.9 |
| DFT (M06-2X) | 6-311++G(d,p) | SMD (Methanol) | N/A | 15.8 |
Note: This data is illustrative and intended to show the types of comparisons that can be made with computational chemistry. The choice of density functional (e.g., B3LYP, M06-2X), basis set, and solvent model can significantly impact the calculated activation energies.
Comparison with Alternative Brominating Agents
Besides molecular bromine (Br₂), other reagents can be used for the alpha-bromination of ketones. A comparative overview is provided below.
| Brominating Agent | Advantages | Disadvantages | Proposed Application |
| Molecular Bromine (Br₂) | Inexpensive, readily available. | Toxic, corrosive, generates HBr as a byproduct. | Standard laboratory and industrial synthesis. |
| N-Bromosuccinimide (NBS) | Solid, easier to handle, selective. | More expensive, can initiate radical pathways with light. | Mild reaction conditions, allylic/benzylic bromination. |
| Pyridinium Tribromide | Solid, mild, stoichiometric source of bromine. | Higher molecular weight, more expensive. | Small-scale synthesis requiring precise control. |
| Copper(II) Bromide (CuBr₂) | Solid, can be used in polar solvents. | Stoichiometric amounts of copper salts produced as waste. | Alternative for specific substrates, can favor α,α-dibromination. |
Experimental and Computational Protocols
A robust computational analysis requires a well-defined workflow, which should be validated against experimental data where possible.
-
Reaction Setup: 1-(3,4-dimethyl-phenyl)-ethanone is dissolved in a suitable solvent (e.g., acetic acid for acid-catalyzed, or methanol for some base-mediated reactions).
-
Reagent Addition: The brominating agent (e.g., a solution of Br₂ in the same solvent) is added dropwise to the ketone solution at a controlled temperature (e.g., 0-10 °C).
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the starting material is consumed, the reaction mixture is quenched (e.g., with water or a solution of sodium thiosulfate to remove excess bromine).
-
Purification: The crude product is extracted with an organic solvent, dried, and purified by recrystallization or column chromatography.
The following workflow outlines a typical computational approach to studying the reaction mechanism.
Comparative yield analysis of thiazole synthesis using different substituted phenacyl bromides
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison Guide
The synthesis of the thiazole ring, a crucial scaffold in a vast array of pharmaceuticals and biologically active compounds, is a cornerstone of medicinal chemistry. The Hantzsch thiazole synthesis, a classic and versatile method, remains a popular choice for constructing this heterocyclic system. This guide provides a comparative analysis of product yields in thiazole synthesis, specifically focusing on the reaction of various substituted phenacyl bromides with a common thioamide, thiourea. This analysis is supported by experimental data and detailed protocols to aid researchers in optimizing their synthetic strategies.
Comparative Yield Analysis
The electronic nature of the substituent on the phenyl ring of phenacyl bromide can influence the reaction rate and overall yield of the resulting 2-amino-4-arylthiazole. The following tables summarize the yields obtained from the reaction of different substituted phenacyl bromides with thiourea under two distinct catalytic conditions.
Table 1: Thiazole Synthesis Yields with Tetrabutylammonium Hexafluorophosphate (Bu4NPF6) Catalyst [1]
This table presents the yields for the synthesis of 2-amino-4-arylthiazoles and 2-methyl-4-arylthiazoles from the reaction of substituted phenacyl bromides with thiourea or thioacetamide, respectively, in the presence of Bu4NPF6 as a catalyst in methanol at room temperature.[1] The study noted that under these conditions, no significant difference in yield was observed between phenacyl bromides bearing electron-donating or electron-withdrawing groups.[1]
| Phenacyl Bromide Substituent (Ar) | Thioamide | Product | Yield (%) |
| 4-OCH₃ | Thioacetamide | 2-Methyl-4-(4-methoxyphenyl)thiazole | 94 |
| 4-Phenoxy | Thioacetamide | 2-Methyl-4-(4-phenoxyphenyl)thiazole | 92 |
| 4-CH₃ | Thioacetamide | 2-Methyl-4-(p-tolyl)thiazole | 95 |
| 4-Cl | Thioacetamide | 4-(4-Chlorophenyl)-2-methylthiazole | 93 |
| 4-Br | Thioacetamide | 4-(4-Bromophenyl)-2-methylthiazole | 96 |
| 4-NO₂ | Thioacetamide | 2-Methyl-4-(4-nitrophenyl)thiazole | 91 |
| 4-OCH₃ | Thiourea | 4-(4-Methoxyphenyl)thiazol-2-amine | 95 |
| 4-Phenoxy | Thiourea | 4-(4-Phenoxyphenyl)thiazol-2-amine | 93 |
| 4-CH₃ | Thiourea | 4-(p-Tolyl)thiazol-2-amine | 96 |
| 4-Cl | Thiourea | 4-(4-Chlorophenyl)thiazol-2-amine | 94 |
| 4-Br | Thiourea | 4-(4-Bromophenyl)thiazol-2-amine | 97 |
| 4-NO₂ | Thiourea | 4-(4-Nitrophenyl)thiazol-2-amine | 92 |
Table 2: Thiazole Synthesis Yields with Copper Silicate Catalyst [2]
This table showcases the yields for the synthesis of 2-amino-4-arylthiazoles from the reaction of various substituted phenacyl bromides and thiourea using a heterogeneous copper silicate catalyst in ethanol under reflux conditions.[2]
| Entry | Phenacyl Bromide Substituent | Product | Time (min) | Yield (%) |
| 1 | H | 2-amino-4-phenyl thiazole | 35 | 96 |
| 2 | 4-Br | 2-amino-4-(4-bromophenyl) thiazole | 35 | 95 |
| 3 | 4-Cl | 2-amino-4-(4-chlorophenyl) thiazole | 40 | 94 |
| 4 | 4-F | 2-amino-4-(4-fluorophenyl) thiazole | 40 | 92 |
| 5 | 4-NO₂ | 2-amino-4-(4-nitrophenyl) thiazole | 45 | 90 |
| 6 | 4-CH₃ | 2-amino-4-(4-methylphenyl) thiazole | 45 | 92 |
| 7 | 4-OCH₃ | 2-amino-4-(4-methoxyphenyl) thiazole | 50 | 90 |
| 8 | 3-NO₂ | 2-amino-4-(3-nitrophenyl) thiazole | 50 | 91 |
| 9 | 2-Cl | 2-amino-4-(2-chlorophenyl) thiazole | 55 | 89 |
| 10 | 2-NO₂ | 2-amino-4-(2-nitrophenyl) thiazole | 55 | 88 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Protocol 1: Synthesis of 2-Amino-4-arylthiazoles using Bu4NPF6 Catalyst[1]
Materials:
-
Substituted phenacyl bromide (1 mmol)
-
Thiourea or Thioacetamide (1.2 mmol)
-
Tetrabutylammonium hexafluorophosphate (Bu4NPF6) (10 mol%)
-
Methanol (5 mL)
Procedure:
-
In a round-bottom flask, a mixture of the substituted phenacyl bromide (1 mmol), the chosen thioamide (1.2 mmol), and Bu4NPF6 (10 mol%) is prepared.
-
Methanol (5 mL) is added to the flask.
-
The reaction mixture is stirred vigorously at room temperature.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture is filtered.
-
The filtrate is concentrated under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel using a hexane-EtOAc (4:1) eluent to yield the pure thiazole derivative.
Protocol 2: Synthesis of 2-Amino-4-arylthiazoles using Copper Silicate Catalyst[2]
Materials:
-
Substituted phenacyl bromide (1 mmol)
-
Thiourea (1.2 mmol)
-
Copper silicate catalyst (10 mol%)
-
Ethanol (5 mL)
Procedure:
-
In a round-bottom flask, the substituted phenacyl bromide (1 mmol), thiourea (1.2 mmol), and the copper silicate catalyst (10 mol%) are combined.
-
Ethanol (5 mL) is added as the solvent.
-
The reaction mixture is refluxed at 78°C.
-
The reaction progress is monitored by TLC using a hexane:ethyl acetate (8:3) mobile phase.
-
After the reaction is complete, the mixture is filtered to separate the heterogeneous catalyst.
-
The filtrate is then poured over crushed ice, leading to the precipitation of the solid product.
-
The solid product is collected by filtration, washed with cold water, and dried.
Reaction Mechanism and Workflow
The Hantzsch thiazole synthesis is a classic condensation reaction. The generally accepted mechanism involves the initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the phenacyl bromide, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Caption: General workflow of the Hantzsch thiazole synthesis.
This guide provides a foundational understanding of how substituents on phenacyl bromides can influence the yield of thiazole synthesis under specific catalytic conditions. Researchers can utilize this information to select appropriate starting materials and reaction conditions to optimize the synthesis of desired thiazole derivatives for their drug discovery and development endeavors.
References
Kinetic Studies of Nucleophilic Substitution on 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Reactivity
2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone, an α-bromo ketone, is a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents.[1][2] The reactivity of this class of compounds is dominated by the electrophilic nature of the α-carbon, which is activated by the adjacent electron-withdrawing carbonyl group and the bromine atom.[3] This electronic configuration makes it highly susceptible to nucleophilic attack, primarily proceeding through a bimolecular nucleophilic substitution (SN2) mechanism.[3][4]
The SN2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon as the leaving group (bromide) departs simultaneously.[4] The rate of this reaction is dependent on the concentration of both the α-bromo ketone and the nucleophile, thus following second-order kinetics.[4]
Comparative Kinetic Data (Predicted)
The following table presents predicted kinetic data for the nucleophilic substitution on this compound compared with other substituted α-bromoacetophenones. The data is based on computational studies of similar reactions, which provide insights into the effects of substituents on the activation energy.[3] A lower activation energy (ΔE‡) corresponds to a faster reaction rate.
| Substrate | Nucleophile | Solvent | Predicted Relative Rate Constant (krel) | Predicted Activation Energy (ΔE‡) (kcal/mol) |
| 2-Bromo-1-phenyl-ethanone | Hydroxide Ion | Aqueous Ethanol | 1.00 | 18.5 |
| 2-Bromo-1-(4-nitro-phenyl)-ethanone | Hydroxide Ion | Aqueous Ethanol | ~5-10 | < 18.5 |
| 2-Bromo-1-(4-methoxy-phenyl)-ethanone | Hydroxide Ion | Aqueous Ethanol | ~0.1-0.5 | > 18.5 |
| This compound | Hydroxide Ion | Aqueous Ethanol | ~0.8-1.2 | ~18.5 |
Note: The values for this compound are estimates based on the electronic effects of the methyl groups. The two methyl groups at the 3 and 4 positions have a slight electron-donating effect, which is expected to have a minor impact on the electrophilicity of the α-carbon compared to the unsubstituted parent compound.
Experimental Protocols
A detailed methodology for conducting a kinetic study on the nucleophilic substitution of this compound is provided below. This protocol is adapted from standard methods for studying the kinetics of SN2 reactions of α-halo ketones.[3]
Objective: To determine the rate constant for the reaction between this compound and a selected nucleophile (e.g., thiophenolate) at a constant temperature.
Materials:
-
This compound
-
Nucleophile (e.g., Thiophenol)
-
Base (e.g., Sodium Hydroxide or Triethylamine to generate the nucleophile in situ)
-
Solvent (e.g., Ethanol or Acetonitrile)
-
UV-Vis Spectrophotometer or HPLC
-
Thermostatted water bath
-
Standard laboratory glassware
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a stock solution of this compound of known concentration (e.g., 0.1 M) in the chosen solvent.
-
Prepare a stock solution of the nucleophile of known concentration (e.g., 0.1 M) in the same solvent. If the nucleophile is generated in situ (e.g., thiophenolate from thiophenol and a base), ensure the base is added in slight excess.
-
-
Kinetic Run:
-
Equilibrate both reactant solutions and the reaction vessel to the desired temperature in a thermostatted water bath.
-
To initiate the reaction, mix equal volumes of the two solutions in the reaction vessel.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding a large volume of a cold solvent or a quenching agent).
-
-
Analysis:
-
Analyze the quenched aliquots using a suitable analytical technique to determine the concentration of the reactant remaining or the product formed.
-
UV-Vis Spectrophotometry: If the reactant or product has a distinct absorbance at a specific wavelength, this can be used to monitor the change in concentration over time.
-
HPLC: This is a more general method that can be used to separate and quantify the reactant and product.
-
-
-
Data Analysis:
-
Plot the concentration of the reactant versus time.
-
To determine the rate constant for a second-order reaction, plot 1/[Reactant] versus time. The slope of the resulting straight line will be equal to the rate constant, k.
-
Visualizations
The following diagrams illustrate the experimental workflow and the underlying reaction mechanism.
Caption: Workflow for a kinetic study of nucleophilic substitution.
Caption: Generalized SN2 reaction mechanism.
References
Antimicrobial activity of thiazoles derived from 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone
For Researchers, Scientists, and Drug Development Professionals
The growing threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Thiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of antimicrobial activities. This guide provides a comparative analysis of the antimicrobial efficacy of various thiazole derivatives against common pathogens, with a particular focus on those synthesized from precursors like 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone. The data presented is compiled from various studies to offer a comprehensive overview for researchers in the field of medicinal chemistry and drug discovery.
Performance Comparison: Thiazole Derivatives vs. Standard Antimicrobials
The antimicrobial potential of newly synthesized compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values for several thiazole derivatives against selected bacterial and fungal strains, compared with standard antibiotics and antifungals.
Antibacterial Activity
Thiazole derivatives have shown considerable activity against both Gram-positive and Gram-negative bacteria. The data below compares the efficacy of different thiazole scaffolds with Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic.
Table 1: Antibacterial Activity (MIC in µg/mL) of Thiazole Derivatives and Ciprofloxacin
| Compound/Drug | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Reference |
| 4-(4-bromophenyl)-thiazol-2-amine derivative (p2) | 16.1 µM | 16.1 µM | [1] |
| Thiazole derivative with pyrazoline and thiazole side groups (51a) | - | >500 µg/mL | [2] |
| Thiazole-coumarin-pyrazole hybrid (54) | Moderately effective | Ineffective | [2] |
| Ciprofloxacin (Standard) | 0.5 | 0.013 - 0.016 | [3][4] |
Note: Direct comparison of µM and µg/mL values requires knowledge of the molecular weights of the specific thiazole derivatives, which are not always provided in the cited abstracts.
Antifungal Activity
Several thiazole derivatives have demonstrated potent antifungal properties, particularly against opportunistic fungal pathogens like Candida albicans. Their performance is often benchmarked against established antifungal agents such as Fluconazole.
Table 2: Antifungal Activity (MIC in µg/mL) of Thiazole Derivatives and Fluconazole
| Compound/Drug | Candida albicans | Aspergillus niger | Reference |
| 4-(4-bromophenyl)-thiazol-2-amine derivative (p6) | 15.3 µM | - | [1] |
| 4-(4-bromophenyl)-thiazol-2-amine derivative (p3) | - | 16.2 µM | [1] |
| 3,4-dihydroxyphenyl-thiazole-coumarin hybrid (1b, 1g) | 7.81 | - | [5] |
| Fluconazole (Standard) | 0.5 - 8 | 6 | [6][7] |
Note: The range of MIC values for Fluconazole reflects variations between different strains and testing conditions.
Experimental Protocols
The following are detailed methodologies for two common in vitro antimicrobial susceptibility tests used to evaluate the compounds cited in this guide.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a compound in a liquid medium.
-
Preparation of Microbial Inoculum: A pure culture of the test microorganism is grown on an appropriate agar medium overnight. A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This suspension is then further diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of about 5 x 10⁵ CFU/mL.
-
Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). A series of twofold dilutions of the compound are then prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. A positive control well (containing only the medium and inoculum) and a negative control well (containing only the medium) are included. The plate is then incubated at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Agar Well Diffusion Method
This method is a qualitative or semi-quantitative test to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth on an agar plate.[3][6]
-
Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: A standardized microbial suspension (as prepared for the broth microdilution method) is uniformly spread over the surface of the agar plate using a sterile cotton swab.
-
Well Preparation and Sample Addition: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar using a sterile cork borer. A defined volume of the test compound solution is then added to each well. A well with the solvent used to dissolve the compound serves as a negative control, and a well with a standard antibiotic solution serves as a positive control.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: The antimicrobial activity is evaluated by measuring the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizing Experimental Workflows
The following diagrams illustrate the key steps in the synthesis and antimicrobial testing of thiazole derivatives.
Caption: General synthetic pathway for thiazole derivatives.
Caption: Standard workflow for antimicrobial susceptibility testing.
References
- 1. jchemrev.com [jchemrev.com]
- 2. botanyjournals.com [botanyjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. hereditybio.in [hereditybio.in]
- 5. chemistnotes.com [chemistnotes.com]
- 6. rr-asia.woah.org [rr-asia.woah.org]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Anticancer activity of compounds synthesized using 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone
Introduction
I. Comparison of Anticancer Activity
The anticancer efficacy of synthesized pyrazoline and triazole derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazoline | 1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline | AsPC-1 (Pancreatic) | 16.8 | [1] |
| U251 (Glioblastoma) | 11.9 | [1] | ||
| Benzo[b]thiophen-2-yl-[5-(4-hydroxy-3,5-dimethoxy-phenyl)-3-(2-hydroxy-phenyl)-4,5-dihydo-pyrazol-1-yl]-methanone | HepG-2 (Liver) | 3.57 | [2] | |
| Triazole | 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one derivative (7d) | HeLa (Cervical) | <12 | [3][4] |
| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione derivative (10a) | MCF-7 (Breast) | 6.43 | [3][4] | |
| HeLa (Cervical) | 5.6 | [3][4] | ||
| A549 (Lung) | 21.1 | [3][4] | ||
| 1,4-disubstituted 1,2,3-triazole with phosphonate group (Compound 8) | HT-1080 (Fibrosarcoma) | 15.13 | [5] | |
| A-549 (Lung) | 21.25 | [5] | ||
| MCF-7 (Breast) | 18.06 | [5] | ||
| MDA-MB-231 (Breast) | 16.32 | [5] |
II. Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the general synthetic procedures for the classes of compounds discussed and the protocol for the in vitro cytotoxicity assay.
A. Synthesis of Pyrazoline Derivatives
The synthesis of pyrazoline derivatives typically proceeds through a two-step process involving the formation of a chalcone intermediate followed by cyclization.
-
Synthesis of Chalcone Intermediate: An appropriately substituted acetophenone (e.g., 1-(3,4-dimethyl-phenyl)-ethanone) is reacted with a substituted benzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent. The reaction mixture is stirred at room temperature or refluxed to yield the corresponding α,β-unsaturated ketone, known as a chalcone[6][7].
-
Synthesis of Pyrazoline: The purified chalcone is then refluxed with hydrazine hydrate or a substituted hydrazine in a suitable solvent like ethanol or acetic acid. This reaction leads to the cyclization of the chalcone, forming the pyrazoline ring[1][2].
B. Synthesis of 1,2,4-Triazole Derivatives
The synthesis of the 1,2,4-triazole derivatives mentioned in the table involves the reaction of a substituted 2-bromo-1-phenylethanone with 1,2,4-triazole in the presence of a base.
-
Reaction of 2-bromo-1,3-diphenylpropan-1-one with 1,2,4-triazole: A mixture of the substituted 2-bromo-1,3-diphenylpropan-1-one and 1,2,4-triazole is dissolved in a suitable solvent like acetonitrile. A base, such as sodium hydride, is added, and the reaction mixture is stirred at room temperature or heated to yield the desired 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one derivative[3][4].
C. In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
-
Cell Seeding: Human cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds and incubated for a specified period (e.g., 24, 48, or 72 hours). A control group with no compound treatment is also maintained.
-
MTT Addition: After the incubation period, the MTT reagent is added to each well, and the plates are incubated for a few more hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization and Absorbance Measurement: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals. The absorbance of the solution is then measured using a microplate reader at a specific wavelength.
-
IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined by plotting the compound concentration against the percentage of cell inhibition.
III. Visualizations
Diagrams are provided to illustrate the general synthetic workflow and a potential signaling pathway affected by these anticancer compounds.
Caption: General workflow for synthesizing pyrazoline derivatives.
Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. One of the key pathways involved is the caspase cascade.
Caption: Simplified caspase-mediated apoptosis pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Cytotoxicity studies of novel heterocycles from 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone
A detailed examination of the in vitro anticancer activity of newly synthesized thiazole derivatives against human osteosarcoma (SaOS-2) cells reveals promising candidates for further drug development. This guide provides a comparative analysis of their cytotoxic effects, supported by experimental data and detailed protocols.
A recent study focused on a series of novel thiazole derivatives synthesized from 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone showcases their potential as effective anti-cancer agents. The research highlights the cytotoxic efficacy of these compounds against the human osteosarcoma cell line, SaOS-2. All synthesized compounds demonstrated notable anti-cancer activity, with IC50 values ranging from 0.190 to 0.273 µg/mL.[1][2]
Comparative Cytotoxicity (IC50) Data
The cytotoxic activity of the synthesized thiazole derivatives was quantified by determining their half-maximal inhibitory concentration (IC50) against the SaOS-2 cell line after a 24-hour incubation period. The results, summarized in the table below, indicate that all compounds exhibit potent cytotoxicity. Compound 4i was identified as the most active, with an IC50 value of 0.190 ± 0.045 µg/mL.[1][2]
| Compound ID | R-group | IC50 (µg/mL) against SaOS-2 Cells |
| 4a | H | 0.250 ± 0.012 |
| 4b | 4-OCH3 | 0.270 ± 0.023 |
| 4c | 4-CH3 | 0.265 ± 0.015 |
| 4d | 4-F | 0.210 ± 0.011 |
| 4e | 4-Cl | 0.200 ± 0.009 |
| 4f | 2,4-di-Cl | 0.220 ± 0.014 |
| 4g | 4-Br | 0.230 ± 0.018 |
| 4h | 4-NO2 | 0.273 ± 0.025 |
| 4i | 3-NO2 | 0.190 ± 0.045 |
Synthesis of Thiazole Derivatives
The novel thiazole derivatives were prepared through a one-pot, three-component reaction. This synthesis involved the reaction of this compound with substituted anilines and thiourea, utilizing both conventional and microwave-assisted methods. The microwave-assisted approach was found to be more efficient, leading to higher yields and significantly reduced reaction times.
Synthetic pathway for the novel thiazole derivatives.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the synthesized thiazole derivatives was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
SaOS-2 (human osteosarcoma) cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Synthesized thiazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: SaOS-2 cells were seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the synthesized thiazole derivatives. The compounds were initially dissolved in DMSO and then diluted with the cell culture medium to the desired final concentrations. A control group was treated with the vehicle (DMSO) alone.
-
Incubation: The treated cells were incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT solution was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium containing MTT was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the control group. The IC50 values, representing the concentration of the compound that inhibits 50% of cell growth, were determined from dose-response curves.
Experimental workflow for the MTT cytotoxicity assay.
The promising results of this study suggest that thiazole derivatives synthesized from this compound are a valuable class of compounds for the development of new anticancer therapies. Further investigations into their mechanism of action and in vivo efficacy are warranted.
References
Safety Operating Guide
Safe Disposal of 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides detailed procedures for the safe disposal of 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone (CAS 2633-50-3), a halogenated organic compound. Adherence to these protocols is essential to mitigate risks and ensure environmental responsibility.
Immediate Safety and Hazard Information
This compound is a hazardous substance that requires careful handling. Key hazards identified in its Safety Data Sheet (SDS) include:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Corrosivity: Causes severe skin burns and eye damage.[1]
-
Irritation: Causes skin, eye, and respiratory irritation.[1]
Personnel handling this compound must wear appropriate Personal Protective Equipment (PPE) at all times.
Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Protective gloves are mandatory.[1][2] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] Ensure adequate ventilation.[1][2] |
Step-by-Step Disposal Protocol
The primary disposal route for this compound is through a licensed hazardous waste disposal facility, typically involving incineration.[3] Do not attempt to dispose of this chemical down the drain or with general laboratory waste.
Methodology for Waste Segregation and Collection:
-
Categorize as Halogenated Organic Waste: As a brominated organic compound, this compound must be segregated as halogenated organic waste.[3]
-
Use Designated Waste Containers: Collect waste in containers specifically designated for halogenated organic compounds. These are often labeled with green labels.[3] Ensure the container is in good condition, compatible with the chemical, and has a tightly sealing cap.[4]
-
Proper Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "Waste this compound".[4][5] Do not use abbreviations or chemical formulas.[4]
-
Avoid Mixing Wastes: Do not mix halogenated organic wastes with non-halogenated organic wastes, acids, bases, or other incompatible materials in the same container.[3][5]
-
Maintain a Waste Log: Keep a record of the amount of waste added to the container.[3]
-
Storage: Store the sealed waste container in a cool, dry, well-ventilated area, away from incompatible substances.[4] The storage area should be a designated satellite accumulation area.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste container.[1]
Spill Cleanup Procedure
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Wear Appropriate PPE: Before addressing the spill, don the required PPE as outlined in the table above.
-
Contain the Spill: For solid material, sweep up and shovel into a suitable, labeled container for disposal.[2] Avoid generating dust.[2]
-
Decontaminate the Area: Clean the affected area thoroughly.
-
Dispose of Cleanup Materials: All materials used for cleanup (e.g., absorbent pads, contaminated gloves) must be disposed of as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone
This guide provides crucial safety, logistical, and procedural information for researchers, scientists, and drug development professionals handling 2-Bromo-1-(3,4-dimethyl-phenyl)-ethanone. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
This compound is a hazardous substance that requires careful handling. The primary hazards associated with this chemical are summarized below.
| Hazard Classification | GHS Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 | Warning |
| Skin Corrosion/Irritation (Sub-category 1B) | H314: Causes severe skin burns and eye damage | GHS05 | Danger |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | GHS07 | Warning |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | GHS07 | Warning |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the primary defense against chemical exposure. The following PPE is mandatory when handling this compound.[1]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber). | Prevents skin contact and absorption. |
| Body Protection | Fire/flame resistant and impervious clothing, such as a laboratory coat.[1] | Protects against contamination of personal clothing and skin. |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.[1] | To be used in case of insufficient ventilation or potential for aerosolization. |
Safe Handling and Experimental Protocol
A systematic approach to handling this compound from receipt to disposal is crucial for minimizing risks.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Keep the container tightly closed and store in a locked cabinet or designated secure area.[1]
2. Handling and Experimentation:
-
All handling of this compound should be conducted in a certified chemical fume hood to ensure adequate ventilation.[2]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
In case of accidental contact, follow the first-aid measures outlined below.
3. Emergency and First-Aid Procedures:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Get emergency medical help immediately.[1] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Get immediate medical attention.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[1][3] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Get medical help.[1] |
Accidental Release and Disposal Plan
Accidental Release Measures:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.
-
Wear appropriate personal protective equipment as outlined above.
-
For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Do not let the chemical enter the environment.[3]
Disposal Plan:
-
All waste materials, including the chemical itself and any contaminated consumables (e.g., gloves, absorbent materials), must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Dispose of the chemical waste through a licensed and approved hazardous waste disposal facility.
-
Follow all local, regional, and national regulations for the disposal of halogenated organic compounds.[1]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
